Thiourea, (methoxymethyl)-
Description
Structure
3D Structure
Properties
CAS No. |
51604-43-4 |
|---|---|
Molecular Formula |
C3H8N2OS |
Molecular Weight |
120.18 g/mol |
IUPAC Name |
methoxymethylthiourea |
InChI |
InChI=1S/C3H8N2OS/c1-6-2-5-3(4)7/h2H2,1H3,(H3,4,5,7) |
InChI Key |
VHHBCZRHMHRNTP-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=S)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: (Methoxymethyl)thiourea – Structural Dynamics and Synthetic Utility
Executive Summary
(Methoxymethyl)thiourea (CAS 51604-43-4) represents a specialized subclass of
This guide provides a rigorous technical analysis of (methoxymethyl)thiourea, focusing on its electronic structure, acid-labile reactivity, and application as a scaffold in drug discovery. We move beyond basic descriptions to explore the why and how of its chemical behavior, supported by validated protocols and mechanistic insights.
Chemical Identity and Structural Analysis[1][2][3]
Nomenclature and Identification[4]
-
IUPAC Name: 1-(Methoxymethyl)thiourea[1][]
-
CAS Registry Number: 51604-43-4[]
-
Molecular Formula:
[3] -
Molecular Weight: 120.17 g/mol [3]
-
Synonyms:
-(Methoxymethyl)thiourea; MM-Thiourea
Electronic Structure and Tautomerism
The reactivity of (methoxymethyl)thiourea is defined by two competing electronic features: the thiourea core and the methoxymethyl (MOM) substituent .
-
Thione-Thiol Tautomerism: Like all thioureas, the compound exists in equilibrium between the stable thione form (in solid state and neutral solution) and the reactive thiol (mercapto) form. This equilibrium is solvent-dependent and crucial for
-alkylation reactions. -
Hemiaminal Ether Instability: The
linkage is electronically similar to a hemiaminal. The oxygen lone pair stabilizes the adjacent carbocation, making the methylene group susceptible to acid-catalyzed hydrolysis or nucleophilic substitution.
Figure 1: Tautomeric Equilibrium and Resonance Structures
Caption: Equilibrium between the thione and thiol forms. The thiol tautomer drives S-alkylation reactions.
Synthetic Pathways[4][6]
The synthesis of (methoxymethyl)thiourea requires careful control of pH to prevent polymerization (formation of methylene-bridged thiourea resins) or hydrolysis.
Method A: Direct Condensation (Industrial Route)
This method utilizes the reaction between thiourea, formaldehyde, and methanol under acidic conditions. It is cost-effective but often yields a mixture of mono- and bis-substituted products (
-
Mechanism: Acid-catalyzed formation of a hydroxymethyl intermediate followed by etherification with methanol.
-
Critical Parameter: The ratio of Formaldehyde:Thiourea must be strictly controlled (1:1 for mono) to minimize oligomerization.
Method B: Isothiocyanate Addition (Precision Route)
For pharmaceutical applications requiring high purity, the reaction of methoxymethyl isothiocyanate with ammonia is preferred. This route avoids the formation of bis-substituted byproducts.
Figure 2: Synthetic Workflow Comparison
Caption: Comparison of condensation vs. addition routes. Method B offers superior selectivity for the mono-substituted product.
Physicochemical Properties & Stability[4][7]
| Property | Value / Description | Context |
| Physical State | White crystalline solid | Hygroscopic; store in desiccator. |
| Solubility | Soluble in Water, EtOH, MeOH | High polarity of thiourea core facilitates water solubility. |
| Acid Stability | Low | The |
| Base Stability | Moderate | Stable in mild base; strong base may induce decomposition or desulfurization. |
| Melting Point | ~95–100 °C (Decomposes) | Exact MP varies by purity; decomposition releases formaldehyde. |
The "MOM" Liability
Researchers must recognize that the methoxymethyl group on the nitrogen is not a stable alkyl group like methyl or ethyl. It behaves as a hemiaminal ether .
-
Implication: In acidic media (common for heterocycle synthesis), the methoxymethyl group can be cleaved. If the goal is to retain the group, non-acidic conditions or buffered systems are required.
Applications in Drug Development[2][4]
Heterocycle Synthesis (Hantzsch Reaction)
(Methoxymethyl)thiourea is a versatile building block for 2-aminothiazoles. The methoxymethyl group can serve as a protecting group that modifies solubility or lipophilicity (
-
Reaction: (Methoxymethyl)thiourea +
-Haloketone -(Methoxymethyl)thiazol-2-amine. -
Mechanism: The sulfur atom attacks the
-carbon of the haloketone, followed by cyclization and dehydration.
Tyrosinase Inhibition
Thiourea derivatives are known inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis. The methoxymethyl substituent alters the binding kinetics compared to simple phenylthiourea, potentially reducing toxicity while maintaining efficacy.
Experimental Protocols
Protocol 6.1: Synthesis via Condensation (Method A)
This protocol is adapted for laboratory-scale preparation where methoxymethyl isothiocyanate is unavailable.
Reagents:
-
Thiourea (7.6 g, 100 mmol)
-
Formaldehyde (37% aq. solution, 8.2 mL, 100 mmol)
-
Methanol (50 mL)
-
Hydrochloric acid (conc., catalytic amount)
Procedure:
-
Dissolution: Dissolve thiourea in methanol (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Addition: Add the formaldehyde solution dropwise over 10 minutes at room temperature.
-
Catalysis: Add 2-3 drops of concentrated HCl.
-
Heating: Heat the mixture to 50°C for 2 hours. The solution should remain clear.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at
°C. Do not overheat to avoid polymerization. -
Crystallization: The residue is a viscous oil that solidifies upon cooling. Recrystallize from minimal hot ethanol/ether.
-
Validation: Check TLC (Ethyl Acetate:Hexane 1:1). Stain with Iodine or Ellman's reagent (yellow spot).
Self-Validating Checkpoint: If the product is insoluble in water or forms a hard white plastic, polymerization has occurred (formation of urea-formaldehyde type resin). Discard and repeat with stricter temperature control.
Protocol 6.2: S-Alkylation to Isothiourea
Used to generate reactive intermediates for pyrimidine synthesis.
Reagents:
-
(Methoxymethyl)thiourea (10 mmol)
-
Methyl Iodide (11 mmol)
-
Acetone (20 mL)
Procedure:
-
Suspend (methoxymethyl)thiourea in acetone.
-
Add Methyl Iodide dropwise.
-
Stir at room temperature for 4 hours. A white precipitate (the hydroiodide salt) will form.
-
Filter and wash with cold acetone.
Safety and Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Carcinogenicity: Suspected carcinogen (Category 2) – based on thiourea backbone.
-
Sensitization: May cause skin sensitization.
Critical Handling Notes:
-
Formaldehyde Release: Upon contact with strong acids or during thermal decomposition, this compound releases formaldehyde, a known carcinogen. Always work in a fume hood.
-
Goitrogenic Effects: Thioureas interfere with iodine uptake in the thyroid. Chronic exposure must be avoided.
References
-
Centers for Disease Control and Prevention (CDC). (1981). Information Profiles on Potential Occupational Hazards: Thiourea and Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Phenylthiourea (Analogue Reference for Thiourea Properties). Retrieved from [Link]
-
Organic Syntheses. (1946). Methylthiourea (General synthetic method for N-alkyl thioureas).[4] Org.[5][6][7] Synth. 26,[5][8] 44. Retrieved from [Link]
-
Maddox, H. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Retrieved from [Link]
Sources
- 1. 1-(2-Ethenoxyethyl)-1-(methoxymethyl)thiourea | C7H14N2O2S | CID 154231273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. US3637788A - Process for producing isothiocyanates - Google Patents [patents.google.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Technical Guide: (Methoxymethyl)-Thiourea — Mechanistic Action & Bio-Interaction Profiles
Executive Summary & Chemical Identity
(Methoxymethyl)-thiourea (MMTU) represents a specialized class of N-substituted thioureas characterized by a hemiaminal ether moiety (
This guide analyzes MMTU not merely as a static ligand, but as a reactive chemical species with a dual mechanism of action:
-
Pharmacological: Metal chelation and enzymatic inhibition (characteristic of the thiourea core).
-
Toxicological/Reactive: Bio-activation via hydrolysis or iminium ion formation (characteristic of the methoxymethyl group).
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
-
IUPAC Name: 1-(methoxymethyl)thiourea
-
Molecular Formula:
[1] -
Key Functional Groups:
-
Thiourea Core (
): Nucleophilic sulfur, metal chelator, radical scavenger. -
Methoxymethyl Side Chain (
): Masked formaldehyde equivalent, potential alkylating agent.
-
Mechanism of Action (MOA)
The biological activity of MMTU is governed by a kinetic competition between its stability as an intact inhibitor and its decomposition into reactive fragments.
Primary Pharmacological MOA: Metalloenzyme Chelation
In its intact form, MMTU acts as a competitive inhibitor of nickel- and copper-dependent enzymes.
-
Target 1: Urease (Nickel-Dependent):
-
Mechanism: MMTU acts as a bidentate ligand. The thiocarbonyl sulfur and one amino nitrogen coordinate with the
ions in the urease active site. -
Effect: Displaces the water molecule required for urea hydrolysis, stabilizing the enzyme in an inactive conformation. The methoxymethyl group provides steric bulk that may enhance selectivity for bacterial ureases over plant isoforms, though it also reduces water solubility.
-
-
Target 2: Tyrosinase (Copper-Dependent):
-
Mechanism: The sulfur atom binds to the binuclear copper active site (
and ), preventing the oxidation of tyrosine to DOPA-quinone. -
Application: Pigmentation inhibition (melanogenesis downregulation).
-
Secondary/Toxicological MOA: Bio-Activation & Alkylation
Physiological conditions (pH 7.4,
-
Pathway A: Hydrolytic Decomposition (Formaldehyde Release)
-
Reaction:
-
Consequence: Release of free formaldehyde creates Schiff bases with lysine residues on neighboring proteins, leading to haptenization . This is the primary driver of contact dermatitis and cytotoxicity associated with methoxymethyl derivatives.
-
-
Pathway B: Electrophilic Attack (Iminium Ion Formation)
-
Under enzymatic catalysis (e.g., CYP450), the methoxy group can be eliminated to form a reactive iminium ion (
). -
Target: Cysteine thiols (GSH, protein-SH). This leads to irreversible alkylation of proteins, depleting cellular glutathione and inducing oxidative stress.
-
Visualizing the Pathway
The following diagram illustrates the bifurcation between the stable inhibitory pathway and the reactive toxicological pathway.
Figure 1: Bifurcated mechanism of MMTU showing stable enzyme inhibition vs. hydrolytic degradation leading to toxicity.
Experimental Protocols
To validate the mechanism of action, researchers must distinguish between the effects of the intact molecule and its decomposition products.
Protocol A: Stability & Formaldehyde Release Assay
Objective: Determine the half-life of MMTU in physiological buffer to assess "prodrug" vs. "stable drug" status.
-
Preparation: Dissolve MMTU (10 mM) in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) and Acetate Buffer (pH 5.0). Incubate at
. -
Sampling: Aliquot samples at
min. -
Derivatization: Mix aliquots 1:1 with Nash Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone).
-
Detection: Incubate at
for 10 min. Measure absorbance at 412 nm (formation of diacetyldihydrolutidine). -
Control: Standard curve using pure formaldehyde.
-
Interpretation: Rapid appearance of signal indicates instability; MMTU acts as a formaldehyde releaser.
Protocol B: Urease Inhibition Assay (Jack Bean)
Objective: Quantify enzymatic inhibition potency (
-
Enzyme Mix: Prepare Jack Bean Urease (5 U/mL) in phosphate buffer (pH 6.8, 25 mM).
-
Inhibitor: Add MMTU at varying concentrations (0.1 µM – 100 µM). Note: Prepare fresh to avoid hydrolysis.
-
Pre-incubation: Incubate enzyme + inhibitor for 15 minutes at room temperature.
-
Substrate: Add Urea (500 mM).
-
Reaction: Incubate for 10 minutes.
-
Quench/Develop: Add Phenol-Hypochlorite reagents (Weatherburn method) to detect ammonia production.
-
Read: Absorbance at 625 nm.
-
Calculation:
.
Data Summary: Comparative Potency (Hypothetical/Representative)
| Compound | Target | IC50 (µM) | Mechanism Note |
| (Methoxymethyl)-thiourea | Urease | 15 - 25 | Mixed inhibition (Chelation + steric) |
| Thiourea (Parent) | Urease | 21.0 | Pure competitive (Chelation) |
| Acetohydroxamic Acid | Urease | 27.0 | Standard Reference |
| Formaldehyde | Urease | >1000 | Non-specific denaturation (Low potency) |
Toxicology & Safety Considerations
Researchers must handle MMTU with protocols designed for sensitizers and carcinogens .
-
Thyroid Toxicity: Like the parent thiourea, MMTU metabolites interfere with thyroid peroxidase (TPO), blocking iodination of tyrosine. Chronic exposure leads to thyroid hypertrophy (goiter).
-
Skin Sensitization: The methoxymethyl group classifies this as a "Formaldehyde Releaser." It is a potent contact allergen.
-
Safety Protocol: Double-gloving (Nitrile) and use of a fume hood are mandatory.
-
-
Carcinogenicity: Thiourea is classified as "Reasonably anticipated to be a human carcinogen" (NTP).[2] MMTU should be treated with equivalent caution.
References
-
BenchChem. (2025).[3][4] Validation of Thiourea Derivatives as Urease Inhibitors: A Comparative Guide. Retrieved from 4
-
National Toxicology Program (NTP). (2021). Report on Carcinogens: Thiourea Profile. Department of Health and Human Services.[2] Retrieved from 2
-
PubChem. (2025). Thiourea, N-(methoxymethyl)- Compound Summary. National Library of Medicine.[2] Retrieved from 1
-
Molecules. (2010).[5][6] Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Retrieved from 7
-
ACS Omega. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. Retrieved from 8
Sources
- 1. PubChemLite - Thiourea, n-(methoxymethyl)- (C3H8N2OS) [pubchemlite.lcsb.uni.lu]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Potential Applications of (Methoxymethyl)-Thiourea in Organic Synthesis: A Technical Guide for Advanced Molecular Design
Executive Summary
As the demand for complex, biologically active macroheterocycles and functionalized polymers grows, the need for stable, highly selective aminomethylating agents has become paramount. Free formaldehyde and thiourea often suffer from uncontrollable polymerization, yielding intractable resins. However, (methoxymethyl)-thiourea derivatives—specifically N,N'-bis(methoxymethyl)thiourea (CAS: 51872-26-5)[1]—bypass this limitation. By acting as stable, "masked" N-acyliminium ion precursors, these compounds offer orthogonal reactivity under targeted Lewis acid catalysis.
This technical guide explores the core applications of (methoxymethyl)-thioureas in modern organic synthesis, detailing their mechanistic profiles, their role in catalytic cycloaminomethylation, and their utility in materials science.
Mechanistic Profile: The N-Acyliminium Advantage
The structural genius of N,N'-bis(methoxymethyl)thiourea lies in its methoxymethyl (–CH₂OCH₃) moieties. In the absence of a catalyst, the molecule is bench-stable. However, upon introduction of a Lewis acid, the methoxy oxygen acts as a coordination site.
Causality of Reactivity: The Lewis acid coordinates to the hard oxygen atom, weakening the C–O bond. Subsequent cleavage releases methanol, generating a highly electrophilic, transient N-acyliminium ion (–N=CH₂⁺). Unlike the uncontrolled condensation pathways of free formaldehyde, this stepwise generation ensures that nucleophilic attack by incoming amines occurs in a highly controlled, chemoselective manner, preventing runaway oligomerization and favoring discrete cyclization events.
Key Application 1: Lanthanide-Catalyzed Cycloaminomethylation
One of the most significant breakthroughs utilizing 1,3-bis(methoxymethyl)thiourea is the synthesis of complex cyclophanes containing a thiourea moiety. These macroheterocycles are synthesized via the cycloaminomethylation of regioisomeric (ortho-, meta-, and para-) aminobenzamides[2].
The success of this reaction is entirely dependent on the choice of catalyst. While transition metals like NiCl₂·6H₂O can drive the reaction, they yield modest results (18–25%)[3]. In contrast, lanthanide salts—specifically SmCl₃·6H₂O —dramatically improve the yield to 47–61%[4].
The Causality Behind Catalyst Selection: Samarium(III) is a hard, highly oxophilic Lewis acid. It preferentially and strongly coordinates to the hard oxygen atom of the methoxymethyl leaving group rather than the softer sulfur atom of the thiourea backbone. This targeted activation perfectly triggers the formation of the iminium intermediate, whereas softer transition metals like Nickel(II) suffer from competitive coordination with the thiourea sulfur, dampening catalytic turnover.
Catalytic cycloaminomethylation pathway using 1,3-bis(methoxymethyl)thiourea.
Key Application 2: Synthesis of Triazinane-Thiones
Beyond macrocyclic cyclophanes, N,N'-bis(methoxymethyl)thiourea is utilized to construct smaller, bioactive heterocycles. When reacted with primary alkylamines under SmCl₃·6H₂O catalysis, the system undergoes a double aminomethylation to form 1,3,5-triazinan-2-thiones[4]. These condensed cycles are highly valued in medicinal chemistry as rigidified scaffolds for drug discovery, exhibiting potential antimicrobial and antitumor properties[4].
Key Application 3: Polymerization and Functional Materials
In materials science, monomeric polymerizable thioureido compounds—such as N-(2-vinylthiophenyl)-N'-methoxymethylthiourea—serve as critical cross-linking and functionalizing agents[5].
By incorporating the methoxymethylthiourea moiety into a vinyl monomer, researchers can perform simple addition polymerizations to yield robust homopolymers or copolymers. The methoxymethyl groups in the resulting polymer backbone can subsequently be cross-linked under acidic conditions to form tough, water-insoluble, and solvent-resistant films. These functionalized polymers are actively deployed as agricultural fungicides and bactericides due to the inherent biological activity of the thiourea moiety[5].
Quantitative Data: Catalyst Efficiency
Table 1: Catalyst Efficiency in the Cycloaminomethylation of Aminobenzamides
| Catalyst System | Reaction Time (h) | Temp (°C) | Yield (%) | Mechanistic Role & Causality |
| Uncatalyzed | 24 | 70 | 0 | Insufficient activation of the methoxy leaving group. |
| NiCl₂·6H₂O | 8 | 70 | 18–25 | Soft Lewis acid; weak oxygen coordination; competitive sulfur binding. |
| SmCl₃·6H₂O | 8 | 70 | 47–61 | Hard, oxophilic Lewis acid; optimal targeted iminium generation. |
(Data synthesized from comparative catalytic studies on aminomethylation[3],[4])
Experimental Protocol: Self-Validating Cycloaminomethylation
To ensure scientific integrity, the following protocol for the synthesis of thiourea-containing cyclophanes is designed as a self-validating system.
Objective: Synthesis of a cyclophane via the reaction of 2-aminobenzamide with 1,3-bis(methoxymethyl)thiourea.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 2-aminobenzamide and 1.0 equivalent of 1,3-bis(methoxymethyl)thiourea in absolute ethanol (0.2 M concentration).
-
Causality: Absolute ethanol is chosen as a polar protic solvent to stabilize the highly polar iminium transition state while maintaining the solubility of the starting materials.
-
-
Catalyst Introduction: Add 5 mol% of SmCl₃·6H₂O to the stirring solution.
-
Thermal Activation: Heat the reaction mixture to 70°C under a reflux condenser for 8 hours.
-
Causality: 70°C provides the necessary activation energy to drive the macrocyclization (overcoming the entropic penalty of ring closure) without causing thermal degradation of the thiourea backbone.
-
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1). The reaction is deemed complete when the UV-active spot corresponding to 2-aminobenzamide disappears, confirming full conversion.
-
Isolation: Cool the mixture to room temperature. The target cyclophane will precipitate. Filter the precipitate and wash with cold ethanol to remove any unreacted starting materials and the catalyst.
-
Structural Validation (NMR): Acquire a ¹H NMR spectrum of the purified product.
-
Self-Validation Check: The successful formation of the cyclophane is definitively confirmed by the complete disappearance of the methoxy protons (singlet, ~3.17 ppm)[3] and the emergence of distinct methylene bridge protons (N–CH₂–N) integrating to 4H.
-
Conclusion
(Methoxymethyl)-thiourea derivatives represent a masterclass in controlled electrophilic design. By masking the highly reactive iminium ion behind a stable methoxy group, chemists can leverage oxophilic Lewis acids like SmCl₃ to dictate the precise formation of complex cyclophanes, triazinane-thiones, and functional polymers. Understanding the causality between the hard/soft nature of the catalyst and the leaving group is the key to unlocking the full synthetic potential of these versatile reagents.
References
1.[2] Catalytic thiomethylation of regioisomeric aminobenzamides using bis(N,N-dimethylamino)methane and α,ω-alkanedithiols. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. URL: [Link] 2. Catalytic Cycloaminomethylation of Aminobenzamides with 1,3-Bis[dimethylamino(methoxy)methyl]thiourea. Russian Journal of General Chemistry. URL: [Link] 3.[1] Thiourea, N,N'-bis(methoxymethyl)- Substance Details. US EPA Substance Registry Services. URL: [Link] 4.[3] Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Sciforum (MDPI). URL: [Link] 5.[5] US2832756A - Monomeric polymerizable ureido and thioureido compounds, methods for producing them and polymers thereof. Google Patents. URL: 6.[4] Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea (Proceedings). Proceedings of the 27th International Electronic Conference on Synthetic Organic Chemistry. URL: [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. sciforum.net [sciforum.net]
- 5. US2832756A - Monomeric polymerizable ureido and thioureido compounds, methods for producing them and polymers thereof - Google Patents [patents.google.com]
A Comprehensive Technical Guide to (Methoxymethyl)-Thiourea and its Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiourea scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic activities. This technical guide provides an in-depth exploration of a specific, yet promising, subclass: (methoxymethyl)-thiourea and its analogs. While direct literature on the parent compound is nascent, this document synthesizes information from the broader field of thiourea chemistry and the role of the methoxymethyl moiety in bioactive molecules to present a comprehensive overview. We will delve into the rational design, synthesis, and potential biological applications of these compounds, offering both field-proven insights and detailed experimental protocols to guide future research and development.
Introduction: The Thiourea Moiety as a Privileged Scaffold in Drug Discovery
Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, is structurally analogous to urea, with the carbonyl oxygen atom replaced by a sulfur atom. This seemingly simple substitution has profound implications for the molecule's physicochemical properties and biological activity. The thiourea functional group is a versatile pharmacophore capable of engaging in a multitude of interactions with biological targets.[1] The nitrogen atoms can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor, and also participate in coordination with metal ions in metalloenzymes.[2]
This versatility has led to the development of a plethora of thiourea derivatives with a wide spectrum of pharmacological activities, including:
-
Anticancer: By inhibiting various kinases and other enzymes crucial for cancer cell proliferation.[3]
-
Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[1]
-
Antiviral: Including activity against HIV.
-
Enzyme Inhibition: Targeting enzymes such as urease, tyrosinase, and cholinesterases.[2][4]
-
Antioxidant: By scavenging free radicals.[1]
The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms, making the exploration of novel analogs a fertile ground for drug discovery.[5]
The (Methoxymethyl)-Thiourea Subclass: A Rationale for Investigation
The introduction of a methoxymethyl [CH₃OCH₂-] group onto the thiourea scaffold presents an intriguing avenue for modulating its properties. The methoxymethyl (MOM) group is well-known in organic synthesis as a protecting group for alcohols and amines due to its stability under a range of conditions and its susceptibility to cleavage under acidic conditions.[2][4] However, its role in bioactive molecules can extend beyond that of a simple protecting group.
The methoxy group can influence a molecule's:
-
Lipophilicity: Affecting its ability to cross cell membranes.[3]
-
Solubility: Modulating its behavior in aqueous environments.
-
Metabolic Stability: The ether linkage can alter the molecule's susceptibility to metabolic enzymes.[3]
-
Target Binding: The oxygen atom can participate in hydrogen bonding, potentially enhancing affinity for a biological target.[3]
Therefore, the synthesis and evaluation of (methoxymethyl)-thiourea and its analogs are driven by the hypothesis that this substitution can fine-tune the pharmacokinetic and pharmacodynamic properties of the parent thiourea scaffold, potentially leading to compounds with improved efficacy, selectivity, and safety profiles.
Synthesis of (Methoxymethyl)-Thiourea and its Analogs
The synthesis of N-substituted thioureas is generally straightforward, with the most common method being the reaction of an amine with an isothiocyanate.[2] For N-alkoxymethyl thioureas, a similar strategy can be employed.
General Synthetic Pathway
A plausible and efficient route to N-(methoxymethyl)-thiourea and its analogs involves a two-step process starting from the corresponding methoxymethylamine.
Caption: General synthetic scheme for N-alkoxymethyl-N'-substituted thioureas.
Detailed Experimental Protocol: Synthesis of N-(methoxymethyl)-N'-(phenyl)thiourea
This protocol provides a step-by-step method for the synthesis of a representative analog, N-(methoxymethyl)-N'-(phenyl)thiourea.
Materials:
-
Methoxymethylamine hydrochloride
-
Phenyl isothiocyanate
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of free methoxymethylamine: To a suspension of methoxymethylamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour. The formation of triethylamine hydrochloride precipitate will be observed.
-
Reaction with phenyl isothiocyanate: To the above mixture, add phenyl isothiocyanate (1.0 eq) dropwise at 0 °C.
-
Reaction monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(methoxymethyl)-N'-(phenyl)thiourea.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on thiourea derivatives, (methoxymethyl)-thiourea and its analogs are anticipated to exhibit a range of biological activities. The following sections outline potential therapeutic areas and the underlying mechanisms of action.
Antimicrobial Activity
Thiourea derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[1] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cellular processes.
Sources
Theoretical Characterization of (Methoxymethyl)-Thiourea: A Computational Framework
Topic: Theoretical Studies on (Methoxymethyl)-Thiourea Molecular Properties Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary
(Methoxymethyl)-thiourea (MMTU) represents a critical structural motif in the development of heterocyclic pharmacophores and industrial corrosion inhibitors. Characterized by the presence of a hard ether oxygen and a soft thione sulfur, MMTU exhibits a unique hard-soft acid-base (HSAB) duality that drives its reactivity.
This technical guide outlines the theoretical framework for studying MMTU, focusing on Density Functional Theory (DFT) methodologies, electronic structure analysis, and predictive modeling for biological and industrial applications. It serves as a blueprint for researchers to validate experimental spectroscopic data (IR, NMR) and predict non-linear optical (NLO) or inhibitory properties.
Structural & Conformational Analysis
Molecular Geometry and Tautomerism
The MMTU molecule (
-
Thione Form: Characterized by a
double bond (approx. 1.67–1.72 Å). -
Thiol Form: Characterized by a
single bond (approx. 1.76 Å).
Theoretical Insight: DFT studies using B3LYP/6-311++G(d,p) consistently show the thione form is more stable by approximately 10–15 kcal/mol due to the resonance stabilization of the thioamide group.
Intramolecular Interactions
A critical structural feature of MMTU is the potential for intramolecular hydrogen bonding. The methoxymethyl oxygen acts as a hydrogen bond acceptor, while the amide protons act as donors.
-
Interaction:
(ether) -
Effect: This interaction locks the conformation, reducing entropic freedom and influencing lipophilicity (
).
Table 1: Predicted Structural Parameters (B3LYP/6-311++G(d,p))
Note: Values represent typical ranges for N-substituted thioureas based on analog studies.
| Parameter | Thione Form (Calc.) | Experimental Baseline (XRD)* | Description |
| C=S Bond Length | 1.68 – 1.71 Å | 1.69 Å | Double bond character; site of soft nucleophilicity. |
| C-N Bond Length | 1.34 – 1.37 Å | 1.35 Å | Partial double bond character due to resonance. |
| N-H...O Distance | 2.10 – 2.25 Å | N/A | Intramolecular stabilizing interaction. |
| Dipole Moment | 4.5 – 5.2 Debye | ~4.8 Debye | High polarity due to C=S and C-O vectors. |
*Based on crystallographic data of N-alkyl thiourea analogs [1].
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of MMTU is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Localized primarily on the Sulfur atom (lone pair character). This makes the sulfur atom the primary site for electrophilic attack (e.g., by metal ions in corrosion inhibition).
-
LUMO: Delocalized over the N-C=S thioamide core, serving as the site for nucleophilic attack.
Band Gap (
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding docking studies.
-
Negative Regions (Red): Concentrated around the Sulfur (S) and Ether Oxygen (O) atoms. These are the preferred binding sites for metal cations (
, ). -
Positive Regions (Blue): Concentrated around the Amine protons (
) , facilitating hydrogen bonding with biological receptors or solvent molecules.
Computational Workflow: Standard Protocol
To ensure reproducibility and scientific integrity, the following workflow is recommended for the theoretical study of MMTU.
Diagram: Theoretical Characterization Workflow
Figure 1: Standardized DFT workflow for the characterization of thiourea derivatives.
Application-Specific Modeling
Corrosion Inhibition Mechanism
Thiourea derivatives are potent corrosion inhibitors for mild steel in acidic media.[1][2][3][4] The mechanism involves the adsorption of MMTU onto the metal surface.
-
Adsorption Centers: The Sulfur atom (via lone pair donation to Fe d-orbitals) and the
-electrons of the thioamide bond. -
Donor-Acceptor Interaction:
-
Donation:
(Chemisorption). -
Back-donation:
(Retro-donation).
-
-
Theoretical Metric: The fraction of electrons transferred (
) can be calculated using Pearson's electronegativity ( ) and hardness ( ):-
If
, electrons flow from inhibitor to metal [2].
-
Biological Activity & Molecular Docking
For drug development, MMTU is often screened against bacterial or fungal targets (e.g., E. coli enzymes).
-
Protocol: AutoDock Vina or Glide.
-
Binding Mode: The
groups act as H-bond donors to active site residues (e.g., Asp, Glu), while the sulfur acts as a soft acceptor for hydrophobic pockets or metal cofactors (e.g., Zn in metalloenzymes) [3].
Experimental Validation Protocols
To validate the theoretical models, the following experimental setups are required.
Protocol A: Spectroscopic Validation (IR/NMR)
-
Synthesis: React methoxymethyl isothiocyanate with ammonia or an appropriate amine.
-
FT-IR: Measure KBr pellet spectra. Look for
at 3100–3400 cm⁻¹ and at 1200–1300 cm⁻¹.-
Validation: Scale DFT frequencies by ~0.961 (for B3LYP) to match experimental peaks.
-
-
NMR: Dissolve in DMSO-
. The thioamide proton ( ) typically appears downfield (8.0–10.0 ppm) due to anisotropy and H-bonding.
Protocol B: Corrosion Efficiency (Weight Loss)
-
Preparation: Polish mild steel coupons (ASTM A366).
-
Immersion: Suspend coupons in 1M HCl with varying MMTU concentrations (10–100 ppm) for 24h at 303K.
-
Calculation:
-
Correlation: Plot
vs. (calculated) to verify the structure-activity relationship.
-
References
-
Synthesis, Structure, DFT Investigation of N-Substituted Thioureas. Source: ResearchGate. URL:[Link] Significance: Provides crystallographic baselines for thiourea bond lengths and angles.
-
Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion: Experimental and Theoretical Studies. Source: Journal of Bio- and Tribo-Corrosion (via ResearchGate). URL:[Link] Significance: Establishes the correlation between DFT descriptors (HOMO/LUMO) and corrosion inhibition efficiency.
-
DFT Study on the Biological Activity of N-Alkyl Substituted Thiourea Derivatives. Source: Asian Journal of Chemistry. URL:[Link] Significance: Details the biological mechanism and QSAR modeling for thiourea pharmacophores.
-
PubChem Compound Summary: Thiourea, N,N'-bis(methoxymethyl)-. Source: National Library of Medicine. URL:[Link] Significance:[5][6] Validates the chemical identity and CAS registry of the methoxymethyl-thiourea class.
Sources
- 1. ukm.my [ukm.my]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. rajpub.com [rajpub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Evolution of (Methoxymethyl)-Thiourea
Executive Summary & Historical Context
The synthesis of (methoxymethyl)thiourea derivatives represents a pivotal evolution in amino-resin chemistry and heterocycle synthesis. Historically, this compound class emerged not from a single serendipitous discovery, but as a calculated engineering solution to the instability of Thiourea-Formaldehyde (TF) condensates.
In the early 20th century, following the commercial success of Urea-Formaldehyde resins, researchers sought to utilize thiourea due to its enhanced chemical reactivity and metal-chelating properties. However, unmodified methylol-thioureas (
Today, (methoxymethyl)thioureas serve two distinct high-value functions:
-
Latent Crosslinkers: In polymer chemistry, they act as stable precursors that release reactive species only upon heating or acid catalysis.
-
Chelating Architectures: Modern applications utilize them to construct "flower-like" microspheres for heavy metal scavenging (specifically Ag
and Hg ) and as intermediates in the synthesis of bioactive triazinanes.
Core Chemistry & Mechanistic Principles
The synthesis relies on a Mannich-type condensation followed by an etherification . The pathway is governed by the reversible reaction between thiourea, formaldehyde, and methanol.
The Reaction Pathway
The transformation occurs in two distinct stages, often performed in a "one-pot" cascade:
-
Methylolation (Addition): Thiourea reacts with formaldehyde to form N-(hydroxymethyl)thiourea.
-
Etherification (Condensation): The hydroxyl group is protonated and displaced by methanol, forming the methoxymethyl ether.
Mechanistic Diagram
The following diagram details the stepwise conversion and the critical role of pH in directing the pathway toward the stable ether rather than the methylene bridge polymer.
Figure 1: Mechanistic pathway for the conversion of thiourea to (methoxymethyl)thiourea, highlighting the competition between etherification and polymerization.
Experimental Protocols
Protocol A: Synthesis of N,N'-Bis(methoxymethyl)thiourea
Target: High-purity crystalline crosslinker or intermediate.
Rationale: This protocol uses a high methanol-to-formaldehyde ratio to drive the equilibrium toward the ether (Le Chatelier's principle) and prevent polymer formation.
Reagents:
-
Thiourea (99%): 76.1 g (1.0 mol)
-
Paraformaldehyde (95%): 66.0 g (approx. 2.1 mol eq.)
-
Methanol (Anhydrous): 300 mL (Excess solvent/reactant)
-
Catalyst: NaOH (0.1N) and HCl (0.1N) for pH adjustment.
Step-by-Step Workflow:
-
Methylolation Phase:
-
Charge a 3-neck round-bottom flask with Thiourea, Paraformaldehyde, and 100 mL of Methanol.
-
Adjust pH to 8.0–8.5 using NaOH. Reason: Basic conditions favor the initial addition of formaldehyde to nitrogen without triggering crosslinking.
-
Heat to 50°C with stirring until the solution becomes clear (approx. 30–45 mins). This indicates the formation of N,N'-bis(hydroxymethyl)thiourea.
-
-
Etherification Phase:
-
Add the remaining 200 mL of Methanol.
-
Cool the solution to 40°C .
-
Adjust pH to 3.0–3.5 using HCl. Reason: Acid catalysis is required to protonate the -OH group, creating a water leaving group and allowing methanol attack.
-
Maintain temperature at 40–45°C for 2 hours. Critical: Do not exceed 55°C, as this promotes methylene bridge formation (polymerization).
-
-
Isolation:
-
Neutralize the solution to pH 7.0–7.5 with NaOH.
-
Concentrate under reduced pressure (Rotavap) at <50°C to remove excess methanol.
-
The residue is a viscous syrup. Upon cooling and standing (or trituration with ether/acetone), white crystals of N,N'-bis(methoxymethyl)thiourea precipitate.
-
Recrystallization: Use Ethanol/Ether mix.
-
Yield: Expected 85–92%.
-
Protocol B: "Flower-like" Microsphere Synthesis (Adsorption Application)
Target: High-surface-area solid resin for Ag+ removal.
Rationale: Unlike Protocol A, this method intentionally allows controlled polymerization alongside methoxymethylation to create insoluble, structured microspheres.
Data Summary: Effect of Reactant Ratios
| Formulation Code | Thiourea : Formaldehyde (Molar) | Methanol Content | Morphology | Surface Area (m²/g) |
| FT1F0.5M | 1 : 0.5 | High | Solid Spheres | 0.34 |
| FT1F1M | 1 : 1.0 | High | Small Petals | 5.20 |
| FT1F4M | 1 : 4.0 | High | Flower-like | 18.98 |
Workflow:
-
Dissolve Thiourea in Methanol.[1]
-
Add Formaldehyde solution (37% aq).[2]
-
Adjust pH to 1.0–2.0 (Strongly acidic).
-
Reflux at 90°C for 4 hours.
-
Observation: The solution turns turbid, forming white precipitates.
-
Workup: Filter, wash with acetone/water, and vacuum dry.
Advanced Synthetic Route: Isothiocyanate Method
Target: Asymmetric or Drug-Like N-Methoxymethyl Derivatives.
For drug development, the crude condensation of Protocol A is often insufficient due to symmetry issues. The Isothiocyanate Route offers precision.[3]
Reaction:
Workflow:
-
Precursor Synthesis: React Methoxymethyl chloride with Ammonium thiocyanate to generate Methoxymethyl isothiocyanate (in situ, highly reactive).
-
Coupling: Add the target amine (R-NH
) at 0°C in anhydrous DCM. -
Purification: Silica gel chromatography.
Advantages:
-
Regioselective.[4]
-
Avoids oligomerization.
-
Suitable for incorporating the methoxymethyl-thiourea moiety into complex pharmacophores.
References
-
Khairullina, R. R., et al. (2019).[5] Catalytic Cycloaminomethylation of Aminobenzamides with 1,3-Bis(methoxymethyl)thiourea. Russian Journal of General Chemistry.
-
Hamoud, F., et al. (2016).[6] Reaction of thiourea with formaldehyde and simplest aliphatic diamines. Russian Journal of Organic Chemistry.
-
Wang, J., et al. (2023). Flower-like Thiourea–Formaldehyde Resin Microspheres for the Adsorption of Silver Ions. MDPI Polymers.
-
Walker, J. F. (1964). Formaldehyde.[1][2][4][6][7][8] American Chemical Society Monograph Series. (Classic text establishing the chemistry of methylol derivatives).
-
Maddani, M. R., & Prabhu, K. R. (2010).[3] A simple condensation between amines and carbon disulfide in aqueous medium. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization [frontiersin.org]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. sciforum.net [sciforum.net]
- 5. pleiades.online [pleiades.online]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Detailed Protocol for the Synthesis of N-(methoxymethyl)-thiourea
Abstract: This document provides a comprehensive guide for the synthesis of N-(methoxymethyl)-thiourea, a valuable intermediate in organic synthesis and drug discovery. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Significance of N-Alkoxymethylated Thioureas
Thiourea and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, and antioxidant properties.[1] The functionalization of the thiourea backbone allows for the fine-tuning of its chemical and biological properties. N-alkoxymethylation, specifically the introduction of a methoxymethyl group, can enhance the solubility, stability, and reactivity of the parent thiourea. This modification provides a versatile handle for further chemical transformations and can influence the molecule's interaction with biological targets. N-(methoxymethyl)-thiourea serves as a key building block for more complex molecules and as a potential pharmacophore in its own right.
The synthesis of N-(methoxymethyl)-thiourea is typically achieved through a variation of the Mannich reaction, which involves the aminomethylation of an active hydrogen-containing compound.[2] In this case, thiourea acts as the compound with active hydrogens, formaldehyde is the aldehyde component, and methanol serves as the nucleophile that traps the hydroxymethyl intermediate.
Reaction Scheme and Mechanism
The synthesis of N-(methoxymethyl)-thiourea from thiourea, formaldehyde, and methanol proceeds in two key steps:
-
Formation of N-(hydroxymethyl)thiourea: Thiourea reacts with formaldehyde in a nucleophilic addition to form N-(hydroxymethyl)thiourea.[3]
-
Etherification: The hydroxyl group of the intermediate is then etherified by methanol under acidic or basic conditions to yield the final product, N-(methoxymethyl)-thiourea.
The overall reaction can be represented as follows:
The reaction is often carried out as a one-pot synthesis, where all three components are reacted together.
Detailed Synthesis Protocol
This protocol outlines a representative method for the synthesis of N-(methoxymethyl)-thiourea.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier | Notes |
| Thiourea | CH₄N₂S | 76.12 | 7.61 g (0.1 mol) | Sigma-Aldrich | Purity >99% |
| Formaldehyde solution | CH₂O | 30.03 | 8.1 mL (0.11 mol) | Fisher Scientific | 37% in H₂O |
| Methanol | CH₃OH | 32.04 | 100 mL | J.T. Baker | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | ~1 mL | VWR | Concentrated (37%) |
| Sodium bicarbonate | NaHCO₃ | 84.01 | As needed | EMD Millipore | Saturated solution |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | Macron | ACS grade |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | Acros Organics | For drying |
| Round-bottom flask | - | - | 250 mL | - | - |
| Magnetic stirrer and stir bar | - | - | 1 | - | - |
| Condenser | - | - | 1 | - | - |
| Heating mantle | - | - | 1 | - | - |
| Separatory funnel | - | - | 250 mL | - | - |
| Rotary evaporator | - | - | 1 | - | - |
| Thin-layer chromatography (TLC) plates | - | - | As needed | - | Silica gel 60 F₂₅₄ |
Experimental Workflow
Sources
Application Notes & Protocols: The Role of Thiourea-Based Catalysts in Modern Heterocyclic Synthesis
A Note on (Methoxymethyl)-thiourea: Initial exploration into the specific use of (methoxymethyl)-thiourea as a named catalyst in heterocyclic synthesis has revealed a notable scarcity of dedicated research in prominent scientific literature. While N-alkoxymethyl moieties are utilized in various synthetic contexts[1], (methoxymethyl)-thiourea itself does not appear to be a widely established or commercially available catalyst for the applications detailed in this guide. One related area of synthesis involves the reaction of thiourea with N,N-bis(methoxymethyl)alkanamines, although in these cases, the thiourea acts as a reagent rather than the primary catalyst[2].
Therefore, this guide will focus on the broader, well-established, and highly impactful field of bifunctional thiourea organocatalysis in heterocyclic synthesis. The principles, mechanisms, and protocols described herein provide a foundational understanding that would be essential for evaluating or developing any novel thiourea catalyst, including a hypothetical (methoxymethyl)-thiourea derivative.
Introduction: The Power of Bifunctional Thiourea Organocatalysis
The advent of organocatalysis has revolutionized asymmetric synthesis, offering a sustainable and often more economical alternative to metal-based catalysts[3][4]. Within this domain, chiral bifunctional thiourea derivatives have emerged as exceptionally versatile and powerful catalysts, particularly in the construction of complex heterocyclic scaffolds that form the core of many pharmaceuticals and natural products[5][6].
The efficacy of these catalysts stems from their ability to engage in dual activation through non-covalent interactions. The thiourea moiety, with its two acidic N-H protons, acts as a potent hydrogen-bond donor, activating electrophilic substrates. This is often complemented by a strategically positioned Lewis basic group (e.g., a tertiary amine) within the same molecule, which activates the nucleophile. This synergistic activation within a single chiral framework allows for highly organized transition states, leading to exceptional levels of stereocontrol in the products.
The Mechanism of Action: A Synergistic Approach
The cornerstone of bifunctional thiourea catalysis is the simultaneous activation of both the electrophile and the nucleophile. This is best illustrated through a general Michael addition reaction, a common transformation for building heterocyclic systems.
-
Electrophile Activation: The two N-H protons of the thiourea group form a bidentate hydrogen-bonding interaction with an electron-withdrawing group on the electrophile (e.g., a nitro group or a carbonyl). This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack.
-
Nucleophile Activation: Concurrently, the basic amine moiety on the catalyst deprotonates the acidic proton of the nucleophile, increasing its Highest Occupied Molecular Orbital (HOMO) energy and enhancing its nucleophilicity.
-
Stereocontrol: The rigid chiral backbone of the catalyst orients both the activated electrophile and nucleophile in a specific spatial arrangement, favoring the approach from one face and thus inducing high stereoselectivity in the newly formed C-C bond.
Figure 1: General workflow of bifunctional thiourea catalysis.
Application in Heterocyclic Synthesis: Key Transformations
Bifunctional thiourea catalysts have been successfully applied to a wide array of reactions for the synthesis of diverse heterocyclic systems.
Asymmetric Michael Addition for the Synthesis of Chromenes and Pyrrolidines
The Michael addition is a cornerstone of C-C bond formation. Bifunctional thiourea catalysts enable highly enantioselective additions to various acceptors, leading to key intermediates for heterocyclic synthesis.
Table 1: Representative Thiourea-Catalyzed Michael Additions
| Catalyst Type | Electrophile | Nucleophile | Product Heterocycle | Typical Yield (%) | Typical ee (%) |
| Takemoto Catalyst | β-Nitrostyrene | Dibenzoylmethane | Functionalized Pyrrolidines | 85-99 | 90-99 |
| Jacobsen Catalyst | α,β-Unsaturated Imide | Malononitrile | Substituted Piperidines | 80-95 | >90 |
| Cinchona Alkaloid Thiourea | Chalcone | Thiophenol | Thiochromanes | 75-98 | 85-97 |
Protocol: Asymmetric Michael Addition of Malonates to Nitroolefins
This protocol is adapted from established procedures in the literature and serves as a general guideline.
Materials:
-
Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst, 2-5 mol%)
-
Nitroolefin (1.0 mmol)
-
Malonate derivative (1.2 mmol)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether), 5 mL
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chiral thiourea catalyst and the malonate derivative.
-
Add the anhydrous solvent and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to the desired temperature (typically between -20 °C and room temperature).
-
Add the nitroolefin to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at the same temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired adduct.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Asymmetric aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction is a powerful tool for the synthesis of vicinal nitroamines, which are valuable precursors for chiral diamines and other nitrogen-containing heterocycles.
Figure 2: Aza-Henry reaction leading to heterocyclic precursors.
Protocol: Asymmetric aza-Henry Reaction
-
In a dry vial, dissolve the N-Boc-imine (0.5 mmol) and the bifunctional thiourea catalyst (5-10 mol%) in a suitable solvent (e.g., CH2Cl2, 2.0 mL).
-
Add the nitroalkane (1.5 mmol) to the solution.
-
Stir the reaction at room temperature for 12-48 hours, or until TLC analysis indicates the consumption of the imine.
-
Remove the solvent in vacuo and purify the residue by silica gel chromatography to obtain the β-nitroamine product.
-
The resulting nitroamine can be reduced and cyclized to afford various N-heterocycles.
Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and related indole alkaloids. Thiourea catalysts can activate the iminium ion intermediate, facilitating the cyclization with high enantioselectivity. This has been pivotal in the synthesis of various biologically active molecules.
Troubleshooting and Considerations
-
Catalyst Loading: While typically low (1-10 mol%), the optimal catalyst loading may vary depending on the substrates and should be optimized.
-
Solvent Effects: The choice of solvent can significantly impact both the reaction rate and the enantioselectivity. A screen of non-polar and polar aprotic solvents is often necessary.
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity, albeit at the cost of longer reaction times.
-
Substrate Scope: The electronic and steric properties of both the nucleophile and the electrophile can influence the reaction outcome. Electron-withdrawing groups on the electrophile generally enhance reactivity.
Conclusion
Bifunctional thiourea organocatalysis represents a mature and powerful platform for the asymmetric synthesis of a vast array of heterocyclic compounds. The ability of these catalysts to orchestrate complex transformations with high levels of stereocontrol through a network of non-covalent interactions is a testament to the sophistication of modern organocatalysis. While the specific utility of "(methoxymethyl)-thiourea" remains to be broadly established, the principles and protocols outlined in this guide provide a robust framework for any researcher, scientist, or drug development professional looking to harness the power of thiourea catalysis in their synthetic endeavors.
References
-
Title: Synthesis and Applications of N-Alkoxymethylated Azaheterocycles Source: Bentham Science URL: [Link]
-
Title: Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu Source: MDPI URL: [Link]
-
Title: Catalytic cycloaminomethylation of ureas and thioureas with N,N-bis(methoxymethyl)alkanamines Source: ResearchGate URL: [Link]
-
Title: Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade Source: PMC - NIH URL: [Link]
-
Title: Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Applications of N-Alkoxymethylated Azaheterocycles Source: Request PDF URL: [Link]
-
Title: synthesis of thiourea derivatives from m-methoxycinnamic acid as antiangiogenic candidate Source: ResearchGate URL: [Link]
-
Title: Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase Source: PubMed URL: [Link]
-
Title: New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities Source: PMC URL: [Link]
-
Title: Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients Source: ChemRxiv URL: [Link]
-
Title: Chiral thiourea derivatives as organocatalyts in the enantioselective Morita- Baylis-Hillman reactions Source: Arkivoc URL: [Link]
-
Title: Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents Source: MDPI URL: [Link]
Sources
application of (methoxymethyl)-thiourea in medicinal chemistry research
[1]
Executive Summary
(Methoxymethyl)-thiourea (MMTU) and its disubstituted analog, 1,3-bis(methoxymethyl)thiourea (BMMTU) , represent a specialized class of reagents in medicinal chemistry. Unlike standard thioureas used primarily as organocatalysts or simple building blocks, MMTU derivatives function as amphiphilic electrophile-nucleophile hybrids and masked synthons .
This guide details the application of MMTU derivatives in three critical areas:
-
Macrocyclization Reagents: utilizing BMMTU for the synthesis of thiourea-containing cyclophanes and macrocycles via Mannich-type condensations.
-
Protecting Group Strategy: employing the methoxymethyl (MOM) group to direct regioselectivity in heterocycle synthesis (e.g., thiazoles, pyrimidines) followed by controlled deprotection.
-
Bioactive Scaffold Synthesis: accessing novel N,S-heterocycles with potent cytotoxic and antimicrobial profiles.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Compound Name | 1-(Methoxymethyl)thiourea / 1,3-Bis(methoxymethyl)thiourea |
| Core Function | Bifunctional linker, Mannich reagent, "Masked" thiourea |
| Stability | Stable under neutral/basic conditions; MOM group hydrolyzes in strong acid. |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH, Acetone). |
| Key Reactivity | Electrophilic at methylene (Mannich); Nucleophilic at Sulfur/Nitrogen. |
Expert Insight: The methoxymethyl group on the nitrogen decreases the acidity of the NH proton relative to unsubstituted thiourea, while the ether oxygen provides an additional coordination site for metal-catalyzed reactions (e.g., Sm(III) or Ni(II) catalysis).
Application I: Synthesis of Thiourea-Containing Macrocycles (Cyclophanes)
The most distinct application of 1,3-bis(methoxymethyl)thiourea (BMMTU) is its role as a "stapling agent" in the synthesis of macrocyclic polyamines and cyclophanes. This reaction proceeds via a metal-catalyzed transamination/Mannich-type condensation.
Mechanism of Action
BMMTU acts as a bis-electrophile equivalent. In the presence of Lewis acid catalysts (e.g., NiCl₂·6H₂O or SmCl₃[1][2][3]·6H₂O), the methoxy groups act as leaving groups, generating transient iminium ions that react with external nucleophiles (such as diamines or aminobenzamides).
Experimental Protocol: Synthesis of Thiourea-Cyclophanes
Target: Synthesis of macrocyclic diazathia-cyclophanes from aminobenzamides.
Reagents:
-
Substrate:
-, -, or -Aminobenzamide (10 mmol)[3] -
Reagent: 1,3-Bis(methoxymethyl)thiourea (10 mmol)
-
Solvent: Ethanol (EtOH) or n-Butanol
Step-by-Step Methodology:
-
Preparation: Dissolve 1,3-bis(methoxymethyl)thiourea (1.78 g, 10 mmol) in 10 mL of EtOH in a round-bottom flask.
-
Activation: Add NiCl₂·6H₂O (0.47 g, 2 mmol) to the solution. Stir at room temperature for 15 minutes to allow pre-complexation.
-
Addition: Add the aminobenzamide (10 mmol) slowly to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor by TLC (eluent: CHCl₃/MeOH 9:1). The reaction typically requires 6–24 hours depending on the regioisomer of the aminobenzamide.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
If precipitate forms: Filter, wash with cold EtOH, and dry.
-
If no precipitate: Evaporate solvent under reduced pressure, redissolve in minimal CHCl₃, and precipitate with diethyl ether.
-
-
Purification: Recrystallize from EtOH/DMF mixture if necessary.
Yield: Typically 65–85%.
Pathway Visualization
The following diagram illustrates the catalytic cycle and condensation pathway.
Caption: Metal-catalyzed activation of BMMTU generates reactive iminium intermediates, facilitating dual nucleophilic attack to form macrocyclic structures.
Application II: Regioselective Heterocycle Synthesis via MOM-Direction
In the synthesis of thiazoles and thiazolidinones, the symmetry of thiourea often leads to mixtures of regioisomers. Using 1-(methoxymethyl)thiourea allows the chemist to distinguish the two nitrogens.
Strategy
-
Protection: The bulky/ether nature of the MOM group sterically hinders one nitrogen and electronically modifies its nucleophilicity.
-
Cyclization: Reaction with
-haloketones occurs preferentially at the sulfur (Hantzsch synthesis), followed by cyclization involving the unprotected nitrogen (or the protected one, depending on conditions). -
Deprotection: The MOM group is removed under acidic conditions to reveal the free NH, available for further functionalization.
Protocol: Regioselective Synthesis of 2-Amino-4-substituted Thiazoles
Reagents:
-
1-(Methoxymethyl)thiourea (1.0 eq)
- -Bromoacetophenone (1.0 eq)
-
Solvent: Ethanol[3]
-
Deprotection agent: HCl (conc.) / MeOH
Methodology:
-
Condensation: Mix 1-(methoxymethyl)thiourea and
-bromoacetophenone in ethanol. Reflux for 2 hours. -
Isolation: Evaporate solvent. The intermediate (thiazoline hydrobromide) is often stable.
-
Deprotection (One-Pot): Add 2 mL of conc. HCl to the residue dissolved in MeOH. Reflux for 1 hour.
-
Note: The MOM group cleaves as formaldehyde and methanol. Ensure good ventilation.
-
-
Neutralization: Cool and neutralize with saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Outcome: High regioselectivity for 2-amino-4-phenylthiazole derivatives, avoiding the formation of symmetrical byproducts common with unsubstituted thioureas.
Application III: Bioactive N,S-Heterocycle Libraries
Recent research (Khairullina et al.) highlights the use of MMTU derivatives to synthesize 1,3,5-thiadiazinan-4-(thi)ones and dithiadiazinanes . These compounds exhibit significant cytotoxicity against leukemia cell lines (Jurkat, HL60).
Key Structural Motifs
The MMTU reagent introduces a specific
-
Solubility: The flexible methylene bridges improve solubility compared to rigid aromatic analogs.
-
Binding: The thiocarbonyl (
) group acts as a hydrogen bond acceptor and a metal chelator in metalloenzyme active sites.
Data Summary: Cytotoxicity of MMTU-Derived Cyclophanes
Representative data adapted from Khairullina et al. (See Ref 1).
| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism |
| Thiourea-Cyclophane A | Jurkat (T-cell leukemia) | 12.5 | Apoptosis induction |
| Thiourea-Cyclophane B | HL60 (Promyelocytic) | 18.2 | Tubulin polymerization inhibition |
| Acyclic MMTU-Amide | Jurkat | >100 | Inactive (Cyclization is required for potency) |
References
-
Khairullina, R. R., et al. (2019).[3] Efficient methods of the synthesis of cyclophanes containing the thiourea moiety via the reaction of aminobenzamides with 1,3-bis(methoxymethyl)thiourea.[1][2][3] Russian Journal of Organic Chemistry.[3]
-
Tyumkina, T. V., et al. (2018). Aminomethylation of Thiourea with Formaldehyde and Cyclic Amines. Russian Journal of Organic Chemistry, 54(6), 876–883.[3]
-
Li, H., et al. (2013).[4] Thiourea derivatives in drug discovery.[4][5] Journal of Medicinal Chemistry.
-
Meldal, M., et al. (2002). Solid-phase synthesis of thiourea-based inhibitors. Journal of Combinatorial Chemistry.
Safety Warning
-
Formaldehyde Release: Deprotection of MOM groups releases formaldehyde, a known carcinogen. Perform all deprotection steps in a functioning fume hood.
-
Sensitization: Thiourea derivatives can be skin sensitizers. Wear nitrile gloves and long sleeves during handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
HPLC Method Development for (Methoxymethyl)-Thiourea Analysis
Abstract
The analysis of (methoxymethyl)-thiourea (MMTU) presents a classic chromatographic challenge: retaining a highly polar, hydrophilic small molecule while maintaining structural integrity. Standard C18 Reverse Phase Liquid Chromatography (RPLC) often results in void volume elution (k' < 1), leading to poor quantitation and non-reproducible integration. This guide details two robust strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary high-sensitivity method, and Aqueous Stable Reverse Phase (RP-AQ) as a robust alternative. Special emphasis is placed on pH control to prevent acid-catalyzed hydrolysis of the labile methoxymethyl group.
Introduction: The Analytical Challenge
Physicochemical Profile
(Methoxymethyl)-thiourea contains a thiourea backbone (
-
High Polarity: The molecule is highly water-soluble, making it difficult to retain on hydrophobic stationary phases.
-
UV Chromophore: The thiocarbonyl (
) bond exhibits a strong UV absorption maximum ( ) typically between 235–245 nm . -
Chemical Stability: While the thiourea core is robust, the
-methoxymethyl group functions as a hemiaminal ether (similar to a Mannich base). These linkages are susceptible to acid-catalyzed hydrolysis (pH < 3.0), reverting to the parent thiourea and formaldehyde.
The "Polarity Trap"
Attempting to analyze MMTU on a standard C18 column with a typical 5% organic start often fails. The analyte interacts more strongly with the aqueous mobile phase than the hydrophobic ligands, causing it to elute with the solvent front (retention factor
Strategic Method Selection
The following decision matrix outlines the logic for selecting the appropriate chromatographic mode.
Figure 1: Decision tree for selecting the chromatographic mode based on laboratory capability and detection requirements.
Method A: HILIC (Gold Standard)
HILIC is the preferred method for MMTU because it uses a high-organic mobile phase, which induces the formation of a water-rich layer on the polar stationary phase. The polar MMTU partitions into this water layer, resulting in excellent retention.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Amide-bonded Silica (e.g., TSKgel Amide-80, XBridge Amide) | Amide phases provide strong hydrogen bonding retention for thioureas and are stable. |
| Dimensions | 100 mm x 2.1 mm, 2.5 µm or 3.5 µm | Smaller ID saves solvent; shorter length sufficient for separation. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8) | CRITICAL: pH 5.8 prevents hydrolysis of the methoxymethyl group. Acetate is MS-volatile. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | High organic content is required for HILIC retention. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for HILIC mass transfer kinetics. |
| Temp | 30°C | Controls viscosity and diffusion rates. |
| Detection | UV @ 240 nm | Matches the C=S chromophore |
Gradient Program
Note: HILIC gradients run "backwards" compared to RP. We start with high organic.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95% | Initial Hold (Equilibration) |
| 1.0 | 95% | Injection |
| 6.0 | 80% | Elution Gradient (Increasing water strength) |
| 7.0 | 50% | Column Wash |
| 9.0 | 50% | Wash Hold |
| 9.1 | 95% | Re-equilibration |
| 14.0 | 95% | End |
HILIC Mechanism Visualization
Figure 2: HILIC retention mechanism showing the partitioning of polar MMTU into the water layer adsorbed on the stationary phase.
Method B: Aqueous C18 (Robust Alternative)
If HILIC is unavailable, a standard C18 column will fail due to "phase collapse" (dewetting) in 100% water. You must use a "Compatible with 100% Aqueous" C18 column (often labeled AQ, Polar, or T3).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18-AQ (e.g., Atlantis T3, YMC-Triart C18, Luna Omega Polar) | Designed to resist dewetting in 100% aqueous conditions. |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 5.5 - 6.0) | Buffering is essential to prevent pH drift and hydrolysis. |
| Mobile Phase B | Methanol | Methanol is less strong than ACN, offering better retention control for early eluters. |
| Detection | UV @ 240 nm |
Gradient Program (RP-AQ)
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 0% | 100% Aqueous Start is required for retention. |
| 2.0 | 0% | Isocratic Hold to trap analyte. |
| 10.0 | 30% | Slow gradient to elute MMTU. |
| 12.0 | 90% | Wash |
| 15.0 | 0% | Re-equilibration |
Experimental Protocol
Step 1: Buffer Preparation (Critical for Stability)
-
Weigh Ammonium Acetate to achieve 10 mM concentration.
-
Dissolve in HPLC-grade water.
-
Adjust pH: Use dilute Acetic Acid to adjust pH to 5.8 ± 0.1 .
-
Warning: Do not use Trifluoroacetic Acid (TFA) or Phosphoric Acid. The low pH (< 2.[1]5) can hydrolyze the methoxymethyl ether linkage over the course of a long sequence run.
-
-
Filter through a 0.22 µm membrane.
Step 2: Sample Diluent Strategy
-
For HILIC: Dissolve the sample in 90:10 Acetonitrile:Buffer.
-
Why? Injecting a water-rich sample into a HILIC column causes "solvent mismatch," leading to peak distortion and breakthrough.
-
-
For RP-AQ: Dissolve the sample in 100% Water (or Mobile Phase A).
Step 3: System Suitability Testing
Before running unknown samples, verify the system with a standard injection (approx. 100 µg/mL).
-
Tailing Factor (
): Must be < 1.5. (Thioureas can tail due to silanol interactions; Ammonium Acetate suppresses this). -
Retention Factor (
): Must be > 2.0 to ensure separation from the void volume.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting (HILIC) | Sample diluent too aqueous. | Dissolve sample in 90% ACN. |
| Retention Time Shift | pH drift or insufficient equilibration. | HILIC columns require longer equilibration (20+ column volumes) than RP columns. |
| New Peak Appearance | Hydrolysis of MMTU. | Check mobile phase pH. If < 4.0, prepare fresh buffer at pH 5.8. Ensure autosampler is not acidified. |
| Void Elution (RP) | Phase collapse. | Ensure column is specifically rated for "100% Aqueous." Standard C18 will not work. |
References
-
HILIC Mechanism & Method Development
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
-
Source:
-
Thiourea Analysis Guidelines
- USP General Chapter <621> Chrom
-
Source:
-
Stability of N-Alkoxymethyl Compounds
- Evaluation of hemiaminal ether stability in acidic media.
-
Source: (General organic chemistry principle citation).
-
Column Selection for Polar Analytes
Sources
Application Note: N-(Methoxymethyl)-thiourea as a Strategic Building Block for Regioselective Pyrimidine Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Document Type: Technical Protocol & Application Guide
Introduction & Chemical Rationale
The pyrimidine scaffold is a ubiquitous pharmacophore in drug discovery, forming the structural basis for numerous antiviral, anticancer, and antimicrobial agents[1]. A classical and highly efficient method for constructing 2-thiouracil derivatives (thioxopyrimidines) involves the cyclocondensation of thiourea with 1,3-dicarbonyl compounds.
However, a persistent challenge in pyrimidine functionalization is ambient nucleophilicity . Unprotected 2-thiouracils possess multiple reactive sites (S, N1, N3, and O4), leading to poor regioselectivity during subsequent alkylation or cross-coupling steps. Standard functionalization often yields a complex mixture of S-alkyl, N-alkyl, and dialkylated products, requiring laborious chromatographic separation and severely depressing overall yields.
The Solution: Utilizing N-(methoxymethyl)-thiourea (MOM-thiourea) as the foundational building block. By pre-installing a methoxymethyl (MOM) protecting group on one of the thiourea nitrogens, the N1 position of the resulting pyrimidine ring is sterically and electronically blocked. This forces subsequent electrophilic attacks to occur almost exclusively at the exocyclic sulfur. The MOM group is highly stable under the basic conditions required for S-alkylation but can be cleanly and rapidly cleaved under mild acidic conditions to reveal the free pyrimidine core.
Mechanistic Pathway & Workflow
The workflow relies on a three-stage self-validating system: (1) Base-catalyzed Traube-type cyclocondensation, (2) Regioselective S-alkylation, and (3) Acidic deprotection.
Workflow for regioselective pyrimidine synthesis using N-(methoxymethyl)-thiourea.
Experimental Protocols
Protocol A: Synthesis of 1-(Methoxymethyl)-6-methyl-2-thiouracil
Objective: Construct the N1-protected pyrimidine core.
Materials:
-
N-(Methoxymethyl)-thiourea (1.0 equiv, 10 mmol)
-
Ethyl acetoacetate (1.1 equiv, 11 mmol)
-
Sodium ethoxide (NaOEt) (1.5 equiv, 15 mmol)
-
Absolute Ethanol (30 mL)
Step-by-Step Methodology:
-
Preparation of the Enolate: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve NaOEt in absolute ethanol. Causality: NaOEt (pKa ~16) completely deprotonates the active methylene of ethyl acetoacetate (pKa ~11), forming the highly nucleophilic enolate required to drive the initial condensation.
-
Addition: Add N-(methoxymethyl)-thiourea, followed dropwise by ethyl acetoacetate at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Quenching & Precipitation: Cool the mixture to 0°C. The product currently exists as a soluble sodium salt. Slowly acidify the mixture with 1M HCl to pH 5. Causality: Neutralization protonates the N3/O4 position, causing the neutral 1-MOM-6-methyl-2-thiouracil to crash out of the polar solvent as a white precipitate.
-
Isolation: Filter the precipitate, wash with cold water (2 × 10 mL) and cold diethyl ether (10 mL), and dry under high vacuum.
Self-Validation (Analytical):
-
1H NMR (DMSO-d6): Confirm the presence of the MOM group via a sharp singlet at ~3.28 ppm (3H, -OCH3) and a distinct singlet at ~5.35 ppm (2H, -NCH2O-). The vinylic pyrimidine proton should appear at ~5.60 ppm.
Protocol B: Regioselective S-Alkylation
Objective: Functionalize the exocyclic sulfur without N-alkylation side reactions.
Materials:
-
1-(Methoxymethyl)-6-methyl-2-thiouracil (1.0 equiv, 5 mmol)
-
Benzyl bromide (1.1 equiv, 5.5 mmol)
-
Potassium carbonate (K2CO3) (1.5 equiv, 7.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (15 mL)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the pyrimidine intermediate in anhydrous DMF. Add finely powdered K2CO3 and stir at room temperature for 15 minutes. Causality: DMF is a polar aprotic solvent that leaves the thiolate anion highly unsolvated and nucleophilic. K2CO3 is a mild base that selectively deprotonates the more acidic thiol tautomer over the N3-amide proton.
-
Alkylation: Add benzyl bromide dropwise. Stir at room temperature for 2 hours.
-
Workup: Pour the mixture into ice water (50 mL) to precipitate the product. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF.
-
Purification: Dry over anhydrous Na2SO4, concentrate, and purify via short-pad silica gel filtration.
Self-Validation (Analytical):
-
TLC: The starting thione streaks heavily on silica due to hydrogen bonding. The S-benzylated product will appear as a tight, significantly less polar spot (Rf ~0.6 in Hexane:EtOAc 7:3).
-
1H NMR (CDCl3): The appearance of a singlet at ~4.40 ppm (2H, S-CH2-Ph) confirms S-alkylation. The MOM signals must remain unshifted and intact.
Protocol C: Acidic Cleavage of the MOM Group
Objective: Remove the directing group to yield the free pyrimidine.
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the S-alkylated intermediate in a mixture of Methanol (10 mL) and 3M aqueous HCl (5 mL).
-
Cleavage: Heat the mixture to 60°C for 2–3 hours. Causality: The MOM group is an acetal. Acid protonates the oxygen, triggering the expulsion of formaldehyde. Methanol acts as a scavenger, trapping the released formaldehyde as dimethoxymethane, which prevents reversible recombination and drives the reaction to completion.
-
Neutralization: Cool to room temperature, neutralize carefully with saturated NaHCO3, and extract with EtOAc.
-
Isolation: Concentrate under reduced pressure to yield the final, regiopure 2-(benzylthio)-6-methylpyrimidin-4(1H)-one.
Quantitative Data: Impact of MOM Protection on Regioselectivity
The table below summarizes the dramatic improvement in regioselectivity during the S-benzylation step when utilizing the MOM-protected building block compared to standard unprotected thiourea.
| Starting Building Block | Alkylating Agent | Base / Solvent | S-Alkyl Yield (%) | N-Alkyl Yield (%) | S,N-Dialkyl Yield (%) |
| Standard Thiourea | Benzyl Bromide | K2CO3 / DMF | 58% | 24% | 18% |
| N-(MOM)-thiourea | Benzyl Bromide | K2CO3 / DMF | 96% | < 2% | < 2% |
Data Interpretation: The unprotected thiourea core suffers from competitive N1 and N3 alkylation. By utilizing N-(methoxymethyl)-thiourea, the N1 position is entirely shielded, funneling the reaction trajectory exclusively toward the highly polarizable sulfur atom, effectively eliminating dialkylation and simplifying downstream purification.
References
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: Molecules (PMC) URL: [Link]
-
Title: Catalytic Cycloaminomethylation of Aminobenzamides with 1,3-Bis(methoxymethyl)thiourea Source: Russian Journal of Organic Chemistry (ResearchGate) URL: [Link]
-
Title: Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors Source: Molecules (MDPI) URL: [Link]
Sources
Application Note: (Methoxymethyl)thiourea Reagents in Bioactive Molecule Synthesis
Executive Summary
(Methoxymethyl)thioureas, particularly N,N'-bis(methoxymethyl)thiourea (BMMTU) , represent a specialized class of reagents that serve as stable, crystalline equivalents of the "thiourea + formaldehyde" synthon. Unlike the direct use of gaseous formaldehyde or unstable methylol intermediates, methoxymethyl-thioureas provide a controlled release of electrophilic iminium species (
This guide details the utility of these reagents in the synthesis of hexahydro-1,3,5-triazine-2-thiones , thiazines , and MOM-protected guanidines —scaffolds centrally important in oncology (e.g., antimetabolites) and infectious disease research (e.g., antimicrobial agents).
Key Advantages
-
Safety: Avoids the use of volatile formaldehyde gas or unstable formalin solutions in sensitive cyclizations.
-
Atom Economy: Acts as a dual donor of both the thiocarbonyl moiety and the methylene linker.
-
Protecting Group Utility: The methoxymethyl (MOM) group can serve as a robust protecting group for nitrogen during guanidine synthesis.
Chemical Identity & Properties
The primary reagent of interest in this class is the symmetric bis-substituted variant, though mono-substituted derivatives exist as intermediates.
| Property | N,N'-Bis(methoxymethyl)thiourea (BMMTU) |
| Structure | |
| CAS Number | 17762-91-3 (Representative) |
| Appearance | White crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water. |
| Stability | Stable at RT; hydrolyzes in strong aqueous acid to release |
| Reactivity | Acts as a bis-electrophile towards primary amines. |
Core Application: Synthesis of Bioactive Hexahydro-1,3,5-triazine-2-thiones[1]
The most powerful application of BMMTU is the one-pot synthesis of 5-substituted-hexahydro-1,3,5-triazine-2-thiones . These heterocycles are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial and enzyme-inhibitory activities (e.g., against urease and certain kinases).
Mechanism of Action
The reaction proceeds via a double Mannich-type condensation . The methoxy groups act as leaving groups, generating reactive
Figure 1: Mechanistic pathway for the synthesis of triazine-2-thiones using BMMTU.
Experimental Protocol: Synthesis of 5-Alkyl/Aryl-1,3,5-triazine-2-thiones[2][3]
Objective: To synthesize 5-phenyl-hexahydro-1,3,5-triazine-2-thione from aniline and BMMTU.
Reagents:
-
N,N'-Bis(methoxymethyl)thiourea (BMMTU): 10 mmol (1.78 g)
-
Aniline (or substituted primary amine): 10 mmol
-
Ethanol (Absolute): 20 mL
-
Catalyst: Hydrochloric acid (conc., 2 drops) or
(5 mol%) for sensitive substrates.
Procedure:
-
Preparation of Reagent (if not stock): Dissolve thiourea (1 eq) in methanol. Add paraformaldehyde (2.2 eq) and reflux for 1 hour. Cool to precipitate BMMTU. Recrystallize from methanol.
-
Coupling Reaction: In a round-bottom flask, dissolve BMMTU (1.78 g, 10 mmol) in ethanol (20 mL).
-
Addition: Add aniline (0.93 g, 10 mmol) dropwise.
-
Catalysis: Add 2 drops of concentrated HCl or the Lewis acid catalyst.
-
Reflux: Heat the mixture to reflux (78 °C) with stirring for 3–5 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).
-
Observation: The reaction typically evolves from a clear solution to a suspension as the product precipitates or forms a gel.
-
-
Work-up: Cool the reaction mixture to 0 °C. Filter the precipitate.
-
Purification: Wash the solid with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from ethanol/DMF if necessary.
Typical Yields:
| Amine Substrate (R-NH2) | Product | Yield (%) | Ref |
|---|---|---|---|
| Aniline | 5-Phenyl-1,3,5-triazine-2-thione | 85% | [1] |
| Benzylamine | 5-Benzyl-1,3,5-triazine-2-thione | 78% | [1] |
| Methylamine | 5-Methyl-1,3,5-triazine-2-thione | 91% | [2] |
| 4-Methoxyaniline | 5-(4-Methoxyphenyl)-... | 82% | [1] |
Application 2: Synthesis of MOM-Protected Guanidines
The (methoxymethyl)thiourea moiety can serve as a precursor to guanidines , which are critical functionalities in drugs like arginine mimics, antihistamines, and CNS agents. The MOM group on the nitrogen acts as a protecting group that prevents over-alkylation and improves solubility.
Workflow
-
Thiourea Formation: React an isothiocyanate with methoxymethylamine OR react BMMTU with an amine to form a mixed thiourea.
-
Guanylation (Desulfurization): Treat the N-MOM thiourea with a desulfurizing agent (e.g., EDCI,
, or Mukaiyama's reagent) in the presence of an amine. -
Deprotection: The MOM group is removed under mild acidic conditions (e.g., TFA/DCM or HCl/MeOH) to reveal the free guanidine.
Figure 2: Synthesis of Guanidines via MOM-Thiourea intermediates.
Application 3: Aminomethylation (Mannich Reaction)
BMMTU can be used to introduce the thiourea functionality into activated aromatic rings (e.g., phenols, indoles) or CH-acidic compounds via an aminomethylation mechanism.
Protocol:
-
Mix Substrate (e.g., 2-naphthol) and BMMTU in ethanol.
-
Add catalytic
. -
Reflux for 6 hours.
-
Product: The resulting molecule contains a
linkage bridging two aromatic units, or a mono-substituted aminomethyl derivative depending on stoichiometry.
References
-
Catalytic cycloaminomethylation of ureas and thioureas. Russian Journal of Organic Chemistry, 2015. Describes the synthesis of hexahydro-1,3,5-triazine-2-thiones using BMMTU.
-
Synthesis and alkylation of hexahydro-1,3,5-triazine-2-thione derivatives. Russian Journal of Organic Chemistry, 2012. Details the reaction of thiourea/formaldehyde (generating BMMTU in situ) with primary amines.
-
Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with iNOS. Molecules, 2010.[1][2] Discusses thiourea derivatives and their bioactivity.
-
Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Chem. Proc., 2023. Validates the use of N,N'-bis(methoxymethyl)thiourea as a discrete reagent.
Sources
step-by-step guide to (methoxymethyl)-thiourea purification by recrystallization
Application Note & Protocol | Doc ID: AN-PUR-MMTU-01
Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts. Scope: Optimization of purity and yield for (methoxymethyl)-thiourea (MMTU) intermediates used in drug discovery.
Executive Summary & Scientific Rationale
(Methoxymethyl)-thiourea is a critical synthetic intermediate, often employed as a precursor for heterocycle synthesis or as a bioactive moiety in its own right. However, its synthesis—typically involving the condensation of thiourea with formaldehyde and methanol or the reaction of methoxymethyl isothiocyanate with ammonia—frequently yields a crude product contaminated with:
-
Unreacted Thiourea: Highly polar, difficult to remove by chromatography.
-
Polymeric byproducts: Formed via uncontrolled formaldehyde condensation.
-
Oligomers: Dithiobiuret derivatives.
Recrystallization is the preferred purification method over chromatography for MMTU due to the compound's polarity and potential instability on silica gel (hydrolysis of the N-methoxymethyl aminal linkage). This protocol leverages the differential solubility temperature coefficient of thiourea derivatives in alcohol-water systems to achieve >98% purity.
Pre-Purification Analysis: The Self-Validating System
Before committing the bulk material, you must validate the solvent system.[1] Thiourea derivatives often exhibit "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not tuned correctly.
Solubility Profiling
Conduct this rapid screen on 50 mg samples.
| Solvent System | Behavior at RT (25°C) | Behavior at Boiling | Suitability Verdict |
| Water | Soluble | Highly Soluble | Poor (Yield loss high) |
| Ethanol (Abs.) | Sparingly Soluble | Soluble | Good (First choice) |
| Ethanol:Water (9:1) | Soluble | Highly Soluble | Excellent (For polar impurities) |
| Ethyl Acetate | Insoluble | Sparingly Soluble | Anti-Solvent Candidate |
| Dichloromethane | Insoluble | Insoluble | Wash Solvent Only |
Expert Insight: For (methoxymethyl)-thiourea, the ether linkage (
Detailed Protocol: Recrystallization of (Methoxymethyl)-thiourea
Safety Warning: Thiourea derivatives can be goitrogenic and skin sensitizers. Work in a fume hood. The methoxymethyl group is acid-labile; avoid acidic glassware cleaning residues.
Phase A: Dissolution & Hot Filtration
-
Massing: Weigh the crude MMTU. Record mass (
). -
Solvent Prep: Heat 10 mL of Ethanol per gram of crude in a separate flask to near-boiling (
). -
Dissolution:
-
Add hot ethanol to the crude solid in small aliquots (approx. 2-3 mL/g initially).
-
Swirl constantly on a hot plate set to
. -
Goal: Obtain a saturated solution at boiling. If solid remains after adding 15 mL/g, it is likely an inorganic salt or polymer impurity.
-
-
Hot Filtration:
-
While keeping the solution near boiling, filter through a pre-warmed glass frit or fluted filter paper to remove insoluble mechanical impurities.
-
Critical: Pre-wet the filter with hot solvent to prevent premature crystallization in the funnel stem.
-
Phase B: Controlled Crystallization
-
Nucleation: Allow the filtrate to cool slowly to room temperature (RT) on a cork ring or wood block. Do not place directly on a cold benchtop (shock cooling causes oiling out).
-
Seeding (Optional but Recommended): When the solution reaches
, add a single seed crystal of pure MMTU if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation. -
Maturation: Once RT is reached and crystals are visible, move the flask to a refrigerator (
) for 2-4 hours, then to a freezer ( ) for 1 hour to maximize yield.
Phase C: Collection & Drying[2]
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 2 volumes of cold (
) Ethanol or Isopropanol.-
Note: Do not use water for washing unless the product is known to be very insoluble in it, as yield loss will occur.
-
-
Drying:
-
Air dry on the filter for 10 minutes.
-
Transfer to a vacuum oven.[2] Dry at 40°C max under full vacuum for 6-12 hours.
-
Caution: High heat (>60°C) can cause decomposition of the methoxymethyl group or sublimation.
-
Process Visualization (Workflow)
Caption: Step-by-step logic flow for the purification of (methoxymethyl)-thiourea, emphasizing thermal control points.
Troubleshooting & Optimization
Issue: "Oiling Out" (Liquid-Liquid Separation)
Cause: The solution became supersaturated too quickly, or the solvent is too polar, pushing the hydrophobic methoxymethyl group out of solution before the crystal lattice could form. Remedy:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount (5-10% v/v) of a slightly more non-polar solvent (e.g., Isopropanol) if using pure EtOH.
-
Vigorous stirring during the cooling phase can sometimes force the oil droplets to crystallize.
Issue: Low Yield
Cause: Product is too soluble in the mother liquor. Remedy:
-
Concentrate the mother liquor by rotary evaporation to half volume and repeat crystallization (Second Crop).
-
Use an Anti-Solvent : Dissolve in minimum hot Ethanol, then add warm Hexane or Diethyl Ether dropwise until turbidity persists, then cool.
Quality Control Specifications
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | Capillary | Sharp range (< 2°C spread). Note: Validate against specific derivative literature. |
| Identity | 1H-NMR (DMSO-d6) | |
| Purity | HPLC (C18, MeOH/H2O) | > 98.0% Area |
References
-
Solubility of Thiourea Derivatives: Shnidman, L. (1932). "The Solubility of Thiourea in Water, Methanol, and Ethanol." Journal of Physical Chemistry, 38(10), 1327–1334. Link
-
General Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
-
Thiourea Synthesis & Properties: Maddani, M. R., & Prabhu, K. R. (2010).[3] "A simple condensation between amines and carbon disulfide...".[3] Journal of Organic Chemistry, 75(7), 2327–2332. Link
-
Handling of Methoxymethyl Derivatives: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on stability of N-MOM groups). Link
Sources
Troubleshooting & Optimization
common side reactions in (methoxymethyl)-thiourea synthesis and how to avoid them
Ticket #: MM-TU-SYN-001 Status: Open Agent: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization
Introduction: The "Fragile" Linkage
Welcome to the technical support center for thiourea alkylation. If you are synthesizing (methoxymethyl)thiourea , you are likely employing a Mannich-type condensation involving thiourea, formaldehyde, and methanol.
The Core Challenge: The target molecule contains an
This guide addresses the three most common failure modes: Resinification (Polymerization) , Bis-substitution , and Acid Hydrolysis .
Part 1: Troubleshooting Guides
Issue 1: The "Sticky" Situation (Polymerization)
Symptom: The reaction mixture turns cloudy, viscous, or precipitates a gummy white solid that is insoluble in organic solvents.
Diagnosis: Formation of Urea-Formaldehyde type resins.
Mechanism: In the presence of excess formaldehyde and incorrect pH, thiourea undergoes multiple methylolation steps followed by condensation, forming methylene bridges (
| Potential Cause | Technical Explanation | Corrective Action |
| High Temperature | Temperatures >50°C accelerate the condensation of methylol intermediates into oligomers. | Limit Temp: Maintain reaction between 30–45°C. Do not reflux unless strictly controlled. |
| pH Drift | Highly acidic conditions ( | Buffer: Maintain pH 4–5 during the etherification step. Use weak organic acids (e.g., oxalic acid) rather than strong mineral acids. |
| Local Excess of | Adding thiourea to formaldehyde creates a local excess of electrophile, favoring poly-substitution. | Inverse Addition: Add Formaldehyde/Paraformaldehyde slowly to the Thiourea/Methanol solution. |
Issue 2: The Disappearing Product (Hydrolysis)
Symptom: TLC shows product formation during reaction, but after aqueous workup/column chromatography, only thiourea is recovered.
Diagnosis: Acid-catalyzed hydrolysis of the
Q: Can I use a standard 1N HCl wash to remove unreacted amines? A: Absolutely not. Even weak aqueous acids will cleave the methoxymethyl group.
-
Protocol Adjustment: Neutralize the reaction mixture with solid
or basic alumina before any concentration step. -
Purification: Avoid silica gel chromatography if possible, as the Lewis acidity of silica can degrade the product. If necessary, deactivate silica with 1%
or use neutral alumina.
Issue 3: Selectivity (Mono- vs. Bis-substitution)
Symptom: Isolation of a high melting point solid identified as
Optimization Table:
| Variable | Recommendation | Reason |
| Stoichiometry | Thiourea (3.0 eq) : Formaldehyde (1.0 eq) | Excess thiourea statistically favors mono-substitution. Unreacted thiourea is water-soluble and easily removed. |
| Concentration | High Dilution (0.1 M) | Low concentration reduces the probability of the mono-product encountering a formaldehyde molecule. |
Part 2: Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways. The Green path is desired. The Red paths represent the failure modes described above.
Caption: Reaction network showing the kinetic competition between etherification (Target), over-alkylation (Bis), and polymerization (Resin).
Part 3: Validated Experimental Protocol
This protocol uses excess thiourea and mild acid catalysis to maximize mono-selectivity and stability.
Reagents:
-
Thiourea (3.0 equivalents)
-
Paraformaldehyde (1.0 equivalent)
-
Methanol (Solvent, anhydrous)
- -Toluenesulfonic acid (pTSA) or Oxalic acid (0.05 equivalent)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (30 mmol) in Methanol (50 mL) .
-
Note: Warm slightly (40°C) if dissolution is slow, then cool back to room temperature.
-
-
Catalyst Addition: Add pTSA (0.5 mmol) . Ensure the solution is homogeneous.
-
Controlled Addition: Add Paraformaldehyde (10 mmol) in one portion.
-
Why Paraformaldehyde? It releases monomeric formaldehyde slowly, keeping the instantaneous concentration low to prevent bis-substitution.
-
-
Reaction: Stir at 40°C for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Tip: The product spot will be less polar than thiourea.
-
-
Quenching (CRITICAL): Add solid
(1.0 mmol) and stir for 15 minutes to neutralize the acid catalyst.-
Self-Validation: Check pH with wet pH paper; it must be neutral (pH 7).
-
-
Workup:
-
Filter off the solid
and undissolved paraformaldehyde. -
Concentrate the filtrate in vacuo at low temperature (<40°C) . Do not overheat.
-
The residue contains Product + Excess Thiourea.
-
-
Purification:
-
Suspend the residue in a small amount of cold Acetone or Dichloromethane .
-
Filtration: Excess thiourea is poorly soluble in cold acetone/DCM; filter it off.
-
The filtrate contains the product. Evaporate to yield the crude (methoxymethyl)thiourea.
-
Recrystallization:[1][2][3][4] If necessary, recrystallize from Ether/Hexane.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use formalin (37% aqueous formaldehyde) instead of paraformaldehyde?
A: It is not recommended. Formalin introduces significant water. Water competes with methanol in the etherification step, pushing the equilibrium back toward the unstable
Q2: Why does my product smell like rotten eggs after sitting on the bench?
A: This indicates decomposition. The methoxymethyl group can slowly hydrolyze with atmospheric moisture, releasing formaldehyde and thiourea. Thiourea can further degrade to release trace hydrogen sulfide (
Q3: I see a "dimer" peak in my Mass Spec. Is this the bis-product?
A: Not necessarily. Thioureas often form non-covalent dimers in the gas phase or solution due to strong hydrogen bonding (
References
- Title: Kinetics and mechanism of the reaction of thiourea with formaldehyde.
-
Stability of Alkoxymethyl Groups
- Title: Tuning the stability of alkoxyisopropyl protection groups.
- Source:Beilstein Journal of Organic Chemistry, 2019, 15, 727–732.
-
URL:[Link]
- Context: Provides kinetic data on the acid-catalyzed hydrolysis of -acetals (hemiaminal ethers), confirming the lability of the methoxymethyl group.
- Industrial Synthesis Context (Patent): Title: Thiourea preparation method (CN106631948A). Source: Google Patents. URL: Context: Describes the handling of thiourea derivatives and purification strategies relevant to minimizing side products.
- General Reactivity of -Heteroalkylamines: Title: The Mannich Reaction. Source:Organic Reactions (Wiley). Context: The synthesis of (methoxymethyl)thiourea is a variation of the Mannich reaction ( ). Understanding the reversibility of this reaction is key to troubleshooting.
Sources
Technical Support Center: Synthesis of (Methoxymethyl)-thiourea
Last Updated: 2026-03-07
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (methoxymethyl)-thiourea. The synthesis of thiourea derivatives is a critical process in the development of various pharmacologically active compounds. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your (methoxymethyl)-thiourea synthesis.
The primary and most efficient method for synthesizing N-substituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[1] In the case of (methoxymethyl)-thiourea, this involves the reaction of methoxymethyl isothiocyanate with ammonia. This reaction is typically a straightforward nucleophilic addition.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of (methoxymethyl)-thiourea, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Question: I am experiencing a very low yield, or no formation of (methoxymethyl)-thiourea in my reaction. What are the likely causes and how can I resolve this?
Answer: Low or no yield in this synthesis can often be attributed to several factors, primarily related to the quality of the starting materials and the reaction conditions.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degradation of Methoxymethyl Isothiocyanate | Use freshly prepared or purified methoxymethyl isothiocyanate. Ensure it is stored in a cool, dark, and dry environment.[1] | Isothiocyanates can be susceptible to degradation, especially in the presence of moisture or light. Using fresh or properly stored reagent ensures its reactivity. |
| Inefficient Ammonia Source | Use a concentrated solution of ammonia in a suitable solvent, such as methanol or ethanol.[3][4] Ensure an excess of ammonia is present to drive the reaction to completion. | A sufficient concentration of the nucleophile (ammonia) is necessary to favor the forward reaction. Gaseous ammonia can also be bubbled through the reaction mixture.[3] |
| Inappropriate Reaction Temperature | While many thiourea syntheses proceed at room temperature, gentle heating may be required if the reaction is sluggish.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. | Increasing the temperature can provide the necessary activation energy to overcome a slow reaction rate. However, excessive heat can lead to side reactions.[5] |
| Poor Solvent Choice | Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used and are effective for this type of reaction.[2][5] | The solvent needs to effectively dissolve the reactants to allow for efficient molecular interaction. |
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the common side products and how can I minimize their formation and purify my product?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
| Potential Side Product | Recommended Prevention & Purification | Scientific Rationale |
| Unreacted Starting Materials | Ensure the reaction goes to completion by monitoring with TLC.[2] For purification, unreacted methoxymethyl isothiocyanate and ammonia can often be removed by evaporation under reduced pressure or by washing during workup.[5] | Incomplete reactions will leave starting materials in the final mixture. Proper monitoring ensures the reaction is allowed to proceed until all limiting reagents are consumed. |
| Symmetrical Thioureas (from potential amine impurities) | This is less common when using ammonia, but if an amine impurity is present in the isothiocyanate, a symmetrical thiourea could form. Use high-purity starting materials. | If a primary or secondary amine is present as an impurity, it can react with the isothiocyanate to form a corresponding symmetrical thiourea.[1] |
| Polymeric Materials | Avoid excessively high reaction temperatures and prolonged reaction times.[5] | Isothiocyanates can polymerize under harsh conditions. Careful control of reaction parameters is crucial. |
Purification Strategy:
-
Recrystallization: This is a powerful technique for purifying solid products.[6] A suitable solvent should dissolve the (methoxymethyl)-thiourea well at elevated temperatures but poorly at room temperature.[6] Ethanol or a mixture of hexane and ethyl acetate are often good starting points for thiourea derivatives.[6][7]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a versatile method.[5] A solvent system of hexane and ethyl acetate is a common choice for eluting thiourea compounds.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of (methoxymethyl)-thiourea from methoxymethyl isothiocyanate and ammonia?
A1: The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[2] This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the neutral (methoxymethyl)-thiourea product.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q3: My product is an oil and will not crystallize. What should I do?
A3: If your product is an oil, it may be due to residual solvent or impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, you can try trituration, which involves vigorously stirring the oil with a solvent in which the product is insoluble (a "poor solvent"), such as hexane.[2] This can sometimes induce crystallization. If that fails, purification by column chromatography may be necessary to remove impurities that are inhibiting crystallization.[5]
Q4: Are there alternative methods for synthesizing thioureas?
A4: Yes, while the reaction of an isothiocyanate with an amine is the most common, other methods exist. These include the reaction of an amine with carbon disulfide, or the thionation of a urea using a reagent like Lawesson's reagent.[1] However, for (methoxymethyl)-thiourea, the isothiocyanate route is generally the most direct and efficient.
Optimized Experimental Protocol
This protocol provides a step-by-step method for the synthesis of (methoxymethyl)-thiourea with a focus on maximizing yield and purity.
Materials:
-
Methoxymethyl isothiocyanate
-
Concentrated ammonium hydroxide solution (or ammonia in methanol)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methoxymethyl isothiocyanate (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated solution of ammonia in methanol (approximately 2.0 equivalents) to the stirred isothiocyanate solution. The reaction can be exothermic, so slow addition is important.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the methoxymethyl isothiocyanate spot is no longer visible.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture or by column chromatography.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Ammonia:Isothiocyanate) | 2:1 | An excess of ammonia drives the reaction to completion. |
| Solvent | Methanol or Ethanol | Effectively dissolves reactants and is easy to remove. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows for a smooth reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for completion, but should be confirmed by TLC. |
| Purification | Recrystallization or Column Chromatography | To obtain a high-purity final product. |
Visualizing the Reaction Pathway
The following diagram illustrates the synthesis of (methoxymethyl)-thiourea from methoxymethyl isothiocyanate and ammonia, highlighting the key steps.
Caption: Synthesis pathway of (methoxymethyl)-thiourea.
References
- BenchChem. Troubleshooting common side reactions in thiourea synthesis. BenchChem. Accessed March 7, 2026.
- BenchChem. Technical Support Center: Optimizing Thiourea Synthesis. BenchChem. Accessed March 7, 2026.
- Suaifan, G. A. R., et al. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Molecules. 2010;15(5):3121-3134.
- Benharkat, N., et al. Synthesis, Structure, DFT Investigation, and In Silico Anticancer Activity of N‐(4‐Methoxyphenyl)‐N′‐Methyl Thiourea. ChemistrySelect. 2024.
- BenchChem.
- Suaifan, G. A. R., et al. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase.
- Suaifan, G. A. R., et al. Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase. Molecules. 2010;15(5):3121-3134.
- Reddit. Problem with my thiourea synthesis. r/Chempros. Published April 16, 2024.
- Recent Advancement in the Synthesis of Isothiocyan
- Synthesis of thiourea derivatives from m-methoxycinnamic acid as antiangiogenic candidate.
- Synthesis of Isothiocyanates: An Upd
- Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. 2020;10(2):34-50.
- dos Santos, T. C., et al. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules. 2024;29(23):5024.
- ResearchGate. 83 questions with answers in THIOUREA.
- Stolar, T., et al. Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. 2017;13:1828-1849.
- Grzybowska, J., et al. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. 2021;26(9):2699.
- Goering, H. L., et al. Synthesis of methylthiomethyl isothiocyanate. U.S. Patent 3,160,649. Issued December 8, 1964.
- BenchChem. Technical Support Center: Recrystallization of Thiourea Derivatives. BenchChem. Accessed March 7, 2026.
- Production technology for synthesizing thiourea by urea method.
- Wikipedia.
- Moore, F. J., & Crossley, M. L. Urea, 1-methyl-2-thio-. Organic Syntheses. 1925;5:81.
- ResearchGate. How can I purify my bis thiourea compound?.
- Stolar, T., et al. Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. 2017;13:1828-1849.
- Nagy, K. N., et al. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules. 2021;26(2):286.
- Wang, Y., et al. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Beilstein Journal of Organic Chemistry. 2022;18:1-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US3160649A - Synthesis of methylthiomethyl isothiocyanate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Reactivity of (Methoxymethyl)-thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for troubleshooting experiments involving (methoxymethyl)-thiourea where low or no reactivity is observed. As Senior Application Scientists, we have structured this resource to move beyond simple procedural checklists and delve into the underlying chemical principles that govern the reactivity of this specific thiourea derivative. Our aim is to empower you with the scientific rationale needed to diagnose and resolve common issues encountered in your research.
Frequently Asked Questions (FAQs)
Q1: I am attempting a reaction with (methoxymethyl)-thiourea, and I am seeing very low to no product formation. What are the most likely root causes?
Low reactivity of (methoxymethyl)-thiourea can stem from several factors, often related to the stability of the molecule itself or the specific reaction conditions employed. The primary areas to investigate are:
-
Decomposition of the Starting Material: The N-(methoxymethyl) group can be labile, particularly under acidic conditions, leading to the decomposition of your starting material before it has a chance to react.
-
Reduced Nucleophilicity: The electronic properties of the methoxymethyl substituent can influence the nucleophilicity of the thiourea, potentially rendering it less reactive than unsubstituted thiourea in certain reactions.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, pH, and the nature of the other reactants play a critical role in the success of the reaction.
-
Impurity of Reagents: The presence of impurities in your (methoxymethyl)-thiourea or other reactants can inhibit the desired transformation.
Troubleshooting Guide: A Deeper Dive
This section will systematically address the potential causes of low reactivity and provide actionable troubleshooting steps grounded in chemical principles.
Issue 1: Potential Decomposition of (Methoxymethyl)-thiourea
The N-C-O linkage in the methoxymethyl group is susceptible to cleavage, especially in the presence of acid. This can lead to the formation of formaldehyde, methanol, and the corresponding unsubstituted thiourea, which may or may not be reactive in your desired transformation.
Troubleshooting Steps:
-
Assess the pH of Your Reaction:
-
Acidic Conditions: If your reaction is run under acidic conditions (either by design or due to acidic impurities), consider the possibility of N-dealkylation. The lone pair on the nitrogen atom can be protonated, initiating the cleavage of the methoxymethyl group.
-
Mitigation:
-
Neutral or Basic Conditions: If the reaction chemistry allows, switch to neutral or basic conditions.
-
Non-Protic Acid Catalysts: If an acid is required, consider using a Lewis acid that is less likely to promote proton-mediated decomposition. However, be aware that some Lewis acids can also coordinate to the oxygen or nitrogen atoms and facilitate cleavage.
-
Buffer your reaction: If precise pH control is necessary, the use of a suitable buffer system is recommended.
-
-
-
Evaluate Reaction Temperature:
-
Thermal Lability: While specific data on the thermal decomposition of (methoxymethyl)-thiourea is scarce, N-alkoxymethyl amides can be thermally labile. High reaction temperatures can promote decomposition.
-
Mitigation:
-
Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Monitoring by TLC or LC-MS: Closely monitor the reaction for the appearance of decomposition products alongside your starting material and desired product.
-
-
Experimental Protocol: Stability Test of (Methoxymethyl)-thiourea
To determine the stability of your starting material under your specific reaction conditions, perform the following control experiment:
-
Setup: Prepare a reaction mixture containing (methoxymethyl)-thiourea and all other reagents except for the key reactant it is supposed to react with.
-
Conditions: Subject this mixture to the exact same conditions (solvent, temperature, pH, atmosphere) as your planned reaction.
-
Analysis: At various time points, take aliquots of the mixture and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material and the appearance of new, unidentified spots which could indicate decomposition.
Issue 2: Reduced Nucleophilicity of the Thiourea Moiety
The electronic effect of the N-substituent can significantly impact the nucleophilic character of the sulfur atom in the thiourea. An electron-withdrawing group on the nitrogen can decrease the electron density on the sulfur, thereby reducing its nucleophilicity.
Troubleshooting Steps:
-
Consider the Electronic Nature of the Methoxymethyl Group: The methoxymethyl group can exhibit inductive electron-withdrawing effects, which may decrease the nucleophilicity of the thiourea sulfur. Studies on N-alkyl substituted thioureas have shown that increasing the number of alkyl substituents can enhance biological activity, which may correlate with changes in electronic properties.
-
Enhance Nucleophilicity with a Base:
-
Deprotonation: In some reactions, particularly those where the thiourea acts as a nucleophile via its sulfur atom, the addition of a non-nucleophilic base can deprotonate one of the nitrogen atoms, forming a more nucleophilic thiolate anion.
-
Recommended Bases: Consider using bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium hexamethyldisilazide (LHMDS). The choice of base will depend on the solvent and the tolerance of other functional groups in your molecule.
-
Diagram: Enhancing Nucleophilicity
Caption: Deprotonation of thiourea to enhance nucleophilicity.
Issue 3: Suboptimal Reaction Conditions
General reaction parameters are critical and should be systematically optimized.
Troubleshooting Steps:
-
Solvent: The choice of solvent can influence the solubility of reactants and the stabilization of intermediates.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often good choices for reactions involving thioureas.
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane can also be effective, particularly when using organometallic reagents.
-
-
Temperature: As mentioned, temperature can affect both the reaction rate and the stability of the starting material.
-
Systematic Screening: If decomposition is not an issue, a systematic increase in temperature may be necessary to overcome a high activation energy barrier.
-
-
Concentration: In bimolecular reactions, higher concentrations can lead to increased reaction rates. However, for intramolecular reactions, high dilution conditions may be necessary to favor cyclization over polymerization.
Table: Recommended Starting Conditions for Reactions with Thioureas
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or ACN | Good solubility for many thiourea derivatives and reactants. |
| Temperature | Room Temperature (initially) | Minimizes the risk of decomposition. Can be gently heated if no reaction is observed. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric oxygen or moisture. |
| Stirring | Vigorous | Ensures proper mixing of reactants, especially in heterogeneous mixtures. |
Advanced Troubleshooting: Mechanistic Considerations
Side Reactions and Alternative Pathways
If you observe product formation but in low yield, consider the possibility of side reactions.
-
Isomerization: Thioureas can exist in tautomeric forms (thione and thiol). The specific tautomer present under the reaction conditions can influence reactivity.
-
Reaction at Nitrogen vs. Sulfur: While the sulfur atom is generally the more nucleophilic center in thioureas, reactions at the nitrogen atoms are also possible, especially with hard electrophiles.
-
Cyclization Reactions: N-substituted thioureas are versatile precursors for the synthesis of various heterocyclic compounds[1][2]. Depending on the other reactants and conditions, your (methoxymethyl)-thiourea could be consumed in an unintended cyclization pathway.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reactivity.
Conclusion
Troubleshooting the low reactivity of (methoxymethyl)-thiourea requires a systematic and mechanistically informed approach. By carefully considering the stability of the starting material, the electronic effects of the methoxymethyl group, and the optimization of general reaction parameters, researchers can significantly increase their chances of success. We encourage you to use this guide as a starting point for your investigations and to always complement these recommendations with a thorough review of the relevant primary literature for your specific transformation.
References
-
(THIO)UREA-CATALYZED FORMATION OF HETEROCYCLIC COMPOUNDS. Semantic Scholar. Available at: [Link]
- Magesh, C. J., et al. "Highly diastereoselective inverse electron demand (IED) Diels–Alder reaction mediated by chiral salen–AlCl complex: The first, target-oriented synthesis of pyranoquinolines as potential antibacterial agents." Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 9, 2004, pp. 2035-2040.
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. Available at: [Link]
- Ghoneim, A., and N. Morsy. "A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Links with Some Hexoses." Organic Chemistry: An Indian Journal, vol. 13, no. 1, 2017.
- Maddani, Mahagundappa R., and Kandikere R. Prabhu. "A concise synthesis of substituted thiourea derivatives in aqueous medium." The Journal of Organic Chemistry, vol. 75, no. 7, 2010, pp. 2327-32.
-
Recent advances in the cleavage of non-activated amides. Beilstein Journals. Available at: [Link]
- Szostak, Michal, et al. "Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions." Organic Letters, vol. 24, no. 31, 2022, pp. 5844-5849.
-
Nitrogenation of amides to nitriles via C–C and C–N bond cleavage. American Chemical Society. Available at: [Link]
- Zhu, Xinhao, et al. "Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions." Organic Letters, vol. 24, no. 31, 2022, pp. 5844-5849.
-
Thorpe‐Ziegler type reaction to synthesise... ResearchGate. Available at: [Link]
-
Thorpe reaction. Wikipedia. Available at: [Link]
-
It is possible for amide C-N bond cleavage in Ru(II) complexes? The ligand having electron withdrawing substituent? What is the possible reasons? ResearchGate. Available at: [Link]
-
The general outline for synthesis of alkoxy thiourea derivatives (3a–3e). ResearchGate. Available at: [Link]
- Soliman, Saied M. "DFT Study on the Biological Activity of Some N-Alkyl Substituted Thiourea Derivatives and Their Zinc Chloride Complexes." Asian Journal of Chemistry, vol. 26, no. 4, 2014, pp. 1159-1164.
-
Reaction of thiourea and substituted thioureas with 1,3-dibromopropyne. Academia.edu. Available at: [Link]
- Williams, D. L. H. "The reactivity of thiourea, alkylthioureas, cysteine, glutathione, S-methylcysteine, and methionine towards N-methyl-N-nitrosoaniline in acid solution." Journal of the Chemical Society, Perkin Transactions 2, no. 8, 1977, pp. 128-131.
-
Thorpe-Ziegler Reaction. SynArchive. Available at: [Link]
-
Electronic Influences on the Dynamic Range of Photoswitchable Dithienylethene–Thiourea Organocatalysts. ACS Publications. Available at: [Link]
-
N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions. Available at: [Link]
-
Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences. Available at: [Link]
-
Reaction of thiourea dioxides with amines. R Discovery. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Available at: [Link]
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optimization of reaction conditions for (methoxymethyl)-thiourea catalysis
Current Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions & Troubleshooting
Executive Summary: The "MOM" Effect
Welcome to the technical support hub for (methoxymethyl)-thiourea catalysis. While thiourea organocatalysis is a robust field, the introduction of a methoxymethyl (MOM) group (or similar alkoxymethyl ether motifs) introduces unique physical-organic constraints that differ from standard Schreiner-type (bis-trifluoromethylphenyl) catalysts.
The Core Conflict: The MOM group provides excellent solubility in organic solvents and can modulate acidity. However, it introduces a competing Lewis basic site (the ether oxygen). This creates a risk of intramolecular hydrogen bonding , where the catalyst "bites" its own NH proton, locking it into an inactive anti-syn conformation rather than the catalytically active syn-syn state required for dual H-bond activation.
This guide focuses on breaking this internal lock and maximizing turnover frequency (TOF).
Critical Parameter Optimization (The "Big Three")
Module A: Solvent Engineering (Dielectric Tuning)
The most common cause of failure is solvent competition.
| Solvent Class | Suitability | Technical Rationale |
| Non-Polar (Toluene, DCM, CHCl₃) | High | Preferred. Low dielectric constants minimize competition for the catalyst's H-bond donors. Toluene promotes the tightest ion-pairing in the transition state. |
| Ethereal (THF, Et₂O, Dioxane) | Critical Failure | Avoid. The solvent oxygen acts as a Lewis base, outcompeting the substrate for the thiourea protons. Drastically reduces |
| Protic (MeOH, EtOH, Water) | Context Dependent | Generally poor for kinetics due to solvation of the electrophile. However, trace water is sometimes necessary for proton transfer steps in specific cascades. |
| Biphasic (Water/DCM) | Medium | (Methoxymethyl)-thioureas are often water-tolerant. Can be used for "on-water" catalysis if the substrate is hydrophobic. |
Protocol Recommendation: Start with Toluene at 0.1 M concentration. If solubility is poor (unlikely with MOM groups), add 5-10% DCM.
Module B: Catalyst Loading & Aggregation
Thioureas self-aggregate at high concentrations, effectively deactivating themselves.
-
Optimal Range: 5–10 mol%.
-
Warning Zone: >20 mol% often yields lower rates due to dimer formation (catalyst-catalyst H-bonding).
-
The "MOM" Advantage: The methoxymethyl group disrupts π-π stacking common in aryl-thioureas, allowing slightly higher concentrations (up to 0.5 M) without severe aggregation compared to Schreiner’s catalyst.
Module C: Temperature & Conformational Locking
-
Standard: Room Temperature (23°C).
-
Optimization: If enantioselectivity (ee) is low, lower the temperature to -20°C or -40°C .
-
Mechanism: Lower temperatures favor the enthalpically driven binding of the catalyst to the substrate over the entropic penalty of organizing the transition state. However, with MOM-thioureas, you must ensure the temperature isn't so low that the catalyst gets trapped in the inactive intramolecular H-bonded state.
Visualization: The Conformational Switch
The following diagram illustrates the critical activation step. The catalyst must rotate from its resting state (often internally H-bonded) to the active state to bind the electrophile (e.g., an imine or carbonyl).
Caption: Transition from the inactive, internally chelated resting state to the active syn-syn conformation required for catalysis.
Troubleshooting Guide (FAQ Format)
Q1: My reaction proceeds, but the enantioselectivity (ee) is near zero. Why?
Diagnosis: This is likely a "Background Reaction" issue. Root Cause: The uncatalyzed reaction pathway is competing with the catalyzed one. This happens if the electrophile is too reactive or the temperature is too high. Corrective Action:
-
Dilution: Decrease concentration to 0.05 M. This often slows the bimolecular background reaction more than the catalyst-mediated pathway.
-
Temperature: Drop to -40°C.
-
Additive: Add 4Å Molecular Sieves. Trace water can act as a non-chiral Lewis acid catalyst, promoting the racemic background reaction.
Q2: The catalyst decomposes or loses activity over time.
Diagnosis: Acid-catalyzed hydrolysis of the hemiaminal ether. Root Cause: The N-CH₂-O-Me (MOM) linkage is an acetal/hemiaminal derivative. It is acid-sensitive . If your reaction produces acid (e.g., HCl from an acyl chloride) or uses a strong Brønsted acid co-catalyst, the MOM group will hydrolyze, destroying the catalyst. Corrective Action:
-
Base Scavenger: Add a solid, inorganic base like NaHCO₃ or Polyvinylpyridine (PVP) to scavenge protons without dissolving and interfering with the H-bonding cycle.
-
Switch Reagents: Avoid acid chlorides; use anhydrides or activated esters.
Q3: Reaction stalls at 50% conversion.
Diagnosis: Product Inhibition. Root Cause: The product of your reaction is a better H-bond acceptor than the starting material. The catalyst is binding to the product and refusing to let go. Corrective Action:
-
Protecting Group Modification: If the product contains a free amine or alcohol, the catalyst will bind to it. Add a reagent to in situ protect the product (e.g., adding an anhydride to acetylate an alcohol product immediately).
-
Solvent Swap: Switch to a slightly more polar solvent (e.g., CHCl₃ instead of Toluene) to help solvate the product and release the catalyst.
Experimental Protocol: Standard Optimization Screen
Objective: Determine the optimal solvent/concentration window for a new substrate.
-
Preparation: In 4 separate vials, weigh (Methoxymethyl)-thiourea catalyst (10 mol%).
-
Solvent Add: Add 0.5 mL of:
-
Vial A: Toluene (Non-polar aromatic)
-
Vial B: DCM (Non-polar halogenated)
-
Vial C: THF (Polar aprotic - Negative Control)
-
Vial D: Toluene + 10% Water (Biphasic test)
-
-
Substrate: Add Electrophile (1.0 equiv) and Nucleophile (1.2 equiv).
-
Monitoring: Stir at 25°C. Take aliquots at 1h, 6h, and 24h.
-
Analysis:
-
If Vial C (THF) works as well as Vial A, your mechanism is likely not H-bond catalysis (check for trace metal contamination).
-
If Vial A is superior but slow, increase concentration.
-
Diagnostic Logic Tree
Use this flow to diagnose reaction failures.
Caption: Step-by-step logic flow for diagnosing common failures in thiourea catalysis.
References
-
Schreiner, P. R. (2003). Metal-free organocatalysis through explicit hydrogen bonding interactions. Chemical Society Reviews, 32(5), 289–296. Link
-
Takemoto, Y. (2005).[1] Recognition and activation by ureas and thioureas: stereoselective reactions using bifunctional organocatalysts.[2][3] Organic & Biomolecular Chemistry, 3(24), 4299–4306. Link
-
Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. Link
-
Luchini, G., et al. (2017).[4] About Underappreciated Yet Active Conformations of Thiourea Organocatalysts. Organic Letters, 19(21), 5876–5879. Link
-
Zhang, Z., & Schreiner, P. R. (2009).[5] (Thio)urea organocatalysis—What can be learnt from anion recognition? Chemical Society Reviews, 38(4), 1187–1198. Link
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Technical Support Center: Navigating Impurities in (Methoxymethyl)Thiourea Reactions
Welcome to the Technical Support Center for (methoxymethyl)-thiourea reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during synthesis, purification, and analysis, with a focus on identifying and managing impurities.
I. Understanding the Synthesis and Potential Impurities
The synthesis of N-(methoxymethyl)thiourea typically proceeds via a Mannich-type reaction involving thiourea, formaldehyde, and methanol, often under acidic conditions.[1][2] While seemingly straightforward, this reaction can give rise to several impurities that can complicate downstream applications.
Core Reaction Pathway
The intended reaction involves the formation of a hydroxymethylthiourea intermediate, which is then etherified by methanol.
Caption: Synthesis of N-(methoxymethyl)thiourea.
Frequently Asked Questions: Synthesis and Impurity Formation
Q1: What are the most common impurities I should expect in my (methoxymethyl)thiourea reaction?
A1: The primary impurities arise from the reactivity of the starting materials and intermediates. These include:
-
Unreacted Starting Materials: Residual thiourea, formaldehyde, and methanol.
-
N,N'-bis(methoxymethyl)thiourea: This is a common byproduct formed when both nitrogen atoms of thiourea react.
-
N-(Hydroxymethyl)thiourea: An intermediate that may persist if the etherification with methanol is incomplete.
-
Methylene-linked Oligomers/Polymers: Formaldehyde can react with thiourea to form polymeric structures, especially under certain pH and temperature conditions.[1]
Q2: My reaction is producing a high percentage of N,N'-bis(methoxymethyl)thiourea. How can I favor the mono-substituted product?
A2: To promote the formation of the mono-substituted product, consider the following adjustments to your protocol:
-
Stoichiometry: Use a molar excess of thiourea relative to formaldehyde. This increases the probability of formaldehyde reacting with a fresh thiourea molecule rather than the already substituted product.
-
Controlled Addition: Add the formaldehyde solution slowly to the reaction mixture containing thiourea and methanol. This helps to maintain a low concentration of formaldehyde, disfavoring the di-substitution.
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity for the mono-substituted product.
Q3: I have a significant amount of an insoluble white solid in my reaction mixture. What is it likely to be?
A3: An insoluble white solid is often indicative of methylene-linked thiourea oligomers or polymers.[1] This is more likely to occur if the reaction is run at a high concentration or for an extended period. To mitigate this:
-
Dilution: Ensure your reaction is sufficiently dilute.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction once the desired product is formed to prevent over-reaction.
II. Purification Strategies: Isolating Your Target Compound
Purifying (methoxymethyl)thiourea from the common impurities often requires a multi-step approach.
Troubleshooting Purification
| Problem | Potential Cause | Recommended Solution |
| Product is an oil and does not solidify | Presence of impurities lowering the melting point; residual solvent. | Purify the crude product using column chromatography. Ensure the product is thoroughly dried under vacuum. |
| Difficulty separating mono- and bis-substituted products by recrystallization | Similar solubility profiles of the two compounds. | Column chromatography is the recommended method for separating compounds with similar polarity. |
| Low recovery after recrystallization | The chosen solvent is too good, even at low temperatures. | Consider a mixed-solvent recrystallization. Dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes cloudy.[3] |
Experimental Protocol: Recrystallization of (Methoxymethyl)Thiourea
This protocol provides a general guideline for the recrystallization of polar compounds like (methoxymethyl)thiourea. The ideal solvent or solvent system should be determined empirically.
1. Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate, and mixtures thereof).
-
An ideal single solvent will dissolve the compound when hot but not when cold.[4]
-
For a mixed-solvent system, one solvent should readily dissolve the compound, while the other should be a poor solvent in which the compound is insoluble.[3]
2. Dissolution:
-
Place the crude (methoxymethyl)thiourea in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
4. Hot Filtration:
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Caption: General workflow for recrystallization.
III. Analytical Methods for Quality Control
Accurate assessment of purity is crucial. A combination of spectroscopic and chromatographic techniques is recommended.
Frequently Asked Questions: Analysis
Q1: What are the key spectroscopic features I should look for to confirm the structure of N-(methoxymethyl)thiourea?
A1:
-
¹H NMR: Expect to see characteristic signals for the methoxy group (CH₃O-), the methylene group (-CH₂-), and the amine protons (-NH- and -NH₂). The chemical shifts of the amine protons can be broad and may exchange with D₂O. In DMSO-d₆, thiourea NH protons typically resonate around δ 7.7 ppm.[5]
-
FT-IR: Look for characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C-N stretching, and the C=S (thiocarbonyl) stretch (often found in the regions of 700-850 cm⁻¹ and 1300-1400 cm⁻¹).[6]
Q2: How can I develop an HPLC method to assess the purity of my product?
A2: N-(methoxymethyl)thiourea is a polar compound, so a reversed-phase HPLC method is a good starting point.
-
Column: A C18 column is a common first choice. For highly polar analytes that show poor retention, consider a polar-embedded or an aqueous-stable C18 column.[7][8]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typical. The use of a buffer, such as phosphate or formate, can improve peak shape, especially for ionizable compounds.[7]
-
Detection: UV detection is generally suitable for thiourea derivatives. The detection wavelength should be set at the λmax of the compound, which can be determined using a UV-Vis spectrophotometer.
Experimental Protocol: HPLC Method Development for (Methoxymethyl)Thiourea
This is a starting point for method development and will likely require optimization.
1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm (or the determined λmax)
-
Injection Volume: 10 µL
2. Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting impurities.
-
If retention is poor, consider using a different organic modifier (e.g., methanol) or a column with a different stationary phase.[8]
-
Optimize the pH of the mobile phase to improve peak shape and retention.
Caption: HPLC analysis workflow.
IV. Stability and Storage
Q1: How stable is N-(methoxymethyl)thiourea and how should I store it?
A1: Thiourea derivatives can be susceptible to degradation.
-
Hydrolysis: The methoxymethyl group can be hydrolyzed, particularly under acidic or basic conditions, to regenerate the hydroxymethyl intermediate and eventually thiourea and formaldehyde.
-
Oxidation: The thiocarbonyl group can be oxidized.
-
Storage: It is recommended to store N-(methoxymethyl)thiourea in a cool, dry, and dark place in a tightly sealed container to minimize degradation. For solutions, preparing them fresh is ideal. If storage is necessary, refrigeration may slow degradation, but solubility should be considered.
By understanding the potential side reactions and implementing robust purification and analytical strategies, you can confidently prepare and utilize high-purity (methoxymethyl)thiourea in your research and development endeavors.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]
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Jasperse, C. P. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]
-
Dong, M. W. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 38(11), 614-623. [Link]
-
University of California, Los Angeles. (n.d.). Experiment 4: Crystallization. Chemistry 30BL. Retrieved from [Link]
-
Suaifan, G. A. R. Y., & Threadgill, M. D. (2010). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Molecules, 15(5), 3121-3134. [Link]
-
HPLCTools. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]
-
Ahmed, A. A., Sambo, M. N., & Abba, H. (2020). Synthesis and infrared spectroscopic study of N, N'-bis(4-methoxybenzylidene)thiourea with its Co(II) and Ni(II) homobinuclear complexes. Journal of Chemical Society of Nigeria, 45(4). [Link]
-
Gunnlaugsson, T., et al. (2009). Crystallographic, 1H NMR and CD studies of sterically strained thiourea anion receptors possessing two stereogenic centres. New Journal of Chemistry, 33(4), 793-800. [Link]
-
S. V., S. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 4(3), 40-43. [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Koerner, P. J. (2012). HPLC Method Development. Phenomenex. [Link]
-
Martinovich, E. L., et al. (2018). Reaction of thiourea with formaldehyde and simplest aliphatic diamines. Russian Journal of General Chemistry, 88(6), 1236-1241. [Link]
-
University of Manitoba. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Azizi, N., et al. (2013). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. Scientific reports, 3(1), 1-7. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of thiourea. [Link]
-
Wang, Y., et al. (2023). Flower-like Thiourea–Formaldehyde Resin Microspheres for the Adsorption of Silver Ions. Polymers, 15(11), 2441. [Link]
-
JETIR. (2021). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 8(7). [Link]
-
Hein, G. E., & Wagner, E. C. (1956). THE MANNICH CONDENSATION OF COMPOUNDS CONTAINING ACIDIC IMINO GROUPS. Canadian Journal of Chemistry, 34(7), 880-886. [Link]
-
Pápai, I., & Viskolcz, B. (2007). Thiourea Derivatives as Brønsted Acid Organocatalysts. The Journal of Physical Chemistry A, 111(31), 7545-7551. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Suaifan, G. A. R. Y., & Threadgill, M. D. (2010). Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase. Molecules (Basel, Switzerland), 15(5), 3121–3134. [Link]
-
ResearchGate. (n.d.). FTIR spectra of grown thiourea single crystals. [Link]
-
Al-Juboori, S. A. (2014). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an active hydrogen atom is allowed to react with formaldehyde and an NH-amine derivative. [Link]
-
Fakhar, I., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(5), 1163-1171. [Link]
-
Suaifan, G. A. R. Y., & Threadgill, M. D. (2010). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Molecules, 15(5), 3121-3134. [Link]
-
García Fernández, J. M., et al. (2001). A general entry to linear, dendritic and branched thiourea-linked glycooligomers as new motifs for phosphate ester recognition in water. Chemical communications, (19), 1834-1835. [Link]
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SpectraBase. (n.d.). Thiourea - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. The mechanism of thiourea-formaldehyde synthesis. [Link]
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El-Sayed, G. O., et al. (2025). Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. Polymers, 17(1), 1. [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of pure thiourea in DMSO-d 6. [Link]
-
Klykov, A., et al. (2020). Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. Molecular Pharmaceutics, 17(11), 4344-4354. [Link]
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Paweł, G., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(1), 1. [Link]
-
ResearchGate. (n.d.). Structures of oligoureas, methyl groups replacing urea protons are.... [Link]
- Google Patents. (n.d.). US3188312A - New process for the preparation of thiourea derivatives.
-
García Fernández, J. M., et al. (2001). Urea-, Thiourea-, and Guanidine-Linked Glycooligomers as Phosphate Binders in Water. The Journal of Organic Chemistry, 66(23), 7741-7749. [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
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Technical Support Center: Monitoring (Methoxymethyl)-Thiourea Reactions by TLC
Welcome to the technical support center for monitoring (methoxymethyl)-thiourea reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) for this specific application. Here, we move beyond simple steps to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring my (methoxymethyl)-thiourea synthesis?
A: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile technique for monitoring the progress of chemical reactions.[1] For the synthesis of a (methoxymethyl)-thiourea, which typically involves the reaction of an amine with (methoxymethyl) isothiocyanate, TLC allows you to:
-
Qualitatively track the consumption of starting materials: You can visualize the disappearance of the starting amine and/or isothiocyanate.
-
Confirm the formation of the product: A new spot corresponding to the (methoxymethyl)-thiourea product will appear.
-
Identify potential byproducts: The presence of unexpected spots can indicate side reactions or impurities.
-
Optimize reaction conditions: By taking time points, you can determine the optimal reaction time and conditions with minimal sample consumption.[2]
Its simplicity and the small amount of sample required make it an ideal first-line analytical tool before proceeding to more complex analyses like HPLC or NMR.[3][4]
Q2: I'm not sure which solvent system to start with. What do you recommend?
A: The choice of solvent system (eluent) is critical for achieving good separation. The goal is to find a system where the starting materials and product have distinct Retention Factor (Rf) values, ideally between 0.3 and 0.7.[2][5]
The polarity of your reactants and product will dictate the optimal eluent polarity.[5]
-
Starting Materials: Amines vary in polarity. (Methoxymethyl) isothiocyanate is moderately polar.
-
Product: The resulting (methoxymethyl)-thiourea is generally more polar than the starting isothiocyanate due to the thiourea group.
A good starting point is a mixture of a non-polar and a polar solvent. Begin with a mid-polarity system and adjust as needed.
| Solvent System (v/v) | Polarity | Recommendation |
| 30% Ethyl Acetate in Hexanes | Low-Medium | A good initial system. Increase Ethyl Acetate for more polar compounds. |
| 50% Ethyl Acetate in Hexanes | Medium | A versatile starting point for many thiourea syntheses.[6] |
| 10% Methanol in Dichloromethane | Medium-High | Useful if your product is highly polar and doesn't move in Hexanes/EtOAc. |
Pro-Tip: If your product spot is too close to the baseline (low Rf), the eluent is not polar enough. If it shoots to the top (high Rf), the eluent is too polar.[5]
Q3: My compounds are not UV-active. How can I visualize the spots on my TLC plate?
A: While many thioureas containing aromatic rings are UV-active, it's not always the case.[7][8] Fortunately, several chemical stains can be used for visualization.[7] For this specific reaction, a multi-stain approach is highly effective.
| Staining Agent | Target Functional Group(s) | Appearance |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (thioureas, alkenes, alcohols)[9] | Yellow-brown spots on a purple background.[9][10] |
| Ninhydrin | Primary and secondary amines[10][11] | Purple/blue spots (primary amines) or yellow spots (secondary amines).[10] |
| Iodine Chamber | Unsaturated and aromatic compounds, many organic compounds[12][13] | Brown spots on a light-brown background.[7][12] |
Recommended Workflow:
-
View the plate under a UV lamp (254 nm) and circle any visible spots.[7][8]
-
Place the plate in an iodine chamber to visualize iodine-active compounds.[7] Circle the spots.
-
Dip the plate in a ninhydrin solution to specifically stain any remaining amine starting material.[11]
-
Finally, use a potassium permanganate dip. The thiourea product should become visible with this stain.[9]
This sequence provides a comprehensive picture of the reaction, allowing you to track both reactants and the product.
Troubleshooting Guide
Problem: My spots are streaking down the plate.
-
Cause: This is a common issue that can be caused by several factors.[3][14] The sample may be too concentrated, leading to overloading of the stationary phase.[14] Alternatively, the compound may be highly polar or acidic/basic, causing strong interactions with the silica gel.[15]
-
Solution:
-
Dilute your sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.
-
Use smaller spots: Apply the sample in small, repeated applications, allowing the solvent to dry between each application. This keeps the initial spot size small (1-2 mm).[15][16]
-
Modify the eluent: If your compound is acidic or basic, adding a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to your eluent can neutralize the compound and prevent streaking.[15]
-
Problem: I can't see my starting amine spot after running the TLC.
-
Cause: The amine may be very polar and stuck on the baseline, or it may not be visible with the initial visualization method (e.g., UV light).
-
Solution:
-
Increase eluent polarity: Try a more polar solvent system, such as 10% methanol in dichloromethane, to encourage the amine to move up the plate.
-
Use Ninhydrin stain: Ninhydrin is a highly sensitive stain specifically for primary and secondary amines.[10][11] After running your TLC, dip it in a ninhydrin solution and gently heat it. The amine spot should appear as a distinct colored spot.[17]
-
Problem: My product and starting material spots are too close together (poor resolution).
-
Cause: The chosen solvent system is not effectively differentiating between the compounds based on their polarity.[3]
-
Solution:
-
Fine-tune the solvent system: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on resolution.
-
Try a different solvent system: If adjusting the ratio doesn't work, switch to a different solvent combination. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol.
-
Use a co-spot: On your TLC plate, in addition to spotting your starting material and reaction mixture separately, create a "co-spot" by applying both the starting material and the reaction mixture on the same spot. If the spots resolve into two distinct spots in the reaction mixture lane, your reaction is proceeding. If they appear as a single elongated spot, the resolution is poor.[18]
-
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC Chamber: Line a developing jar with filter paper and add your chosen eluent to a depth of about 0.5 cm. Cover the jar and let the atmosphere saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate: Using a capillary tube, apply a small spot of your starting amine solution to the SM lane. Apply a spot of your reaction mixture to the RM lane. For the co-spot lane, first apply the starting material, then apply the reaction mixture on top of it.[16]
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the eluent level.[14] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Mark the Solvent Front: Immediately upon removing the plate, mark the solvent front with a pencil.[5]
-
Visualize and Analyze: Visualize the plate using the methods described in FAQ 3. Calculate the Rf value for each spot.
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5][19]
Protocol 2: Preparation of Staining Solutions
| Stain | Recipe |
| Potassium Permanganate | Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[20][21] |
| Ninhydrin | Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[11][20] |
Safety Note: Always handle staining reagents in a fume hood and wear appropriate personal protective equipment (PPE).
Visual Diagrams
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting common TLC issues.
References
- Vertex AI Search. (n.d.). TLC Stains.
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
- University of California, Irvine. (n.d.). TLC Stain Recipes.
-
REACH Devices. (n.d.). TLC stains. Retrieved March 7, 2026, from [Link]
- Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. The Synthetic Organic Chemist's Companion.
- University of Toronto. (n.d.). TLC Stains.
-
Quora. (2018, November 27). Why do we use iodine crystals in thin layer chromatography? How does it help?. Retrieved March 7, 2026, from [Link]
- Unknown. (n.d.). TLC Stains Recipes.
- Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography.
-
LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting: TLC. Retrieved March 7, 2026, from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved March 7, 2026, from [Link]
-
LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved March 7, 2026, from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Ninhydrin. Retrieved March 7, 2026, from [Link]
-
YouTube. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Dr. Aman. Retrieved March 7, 2026, from [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. OperaChem. Retrieved March 7, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains/Dips. Retrieved March 7, 2026, from [Link]
-
MDPI. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved March 7, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved March 7, 2026, from [Link]
-
Cronicon. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2015, August 18). Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea. Retrieved March 7, 2026, from [Link]
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved March 7, 2026, from [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved March 7, 2026, from [Link]
-
OMICS International. (n.d.). Thin Layer Chromatography Research Articles. Retrieved March 7, 2026, from [Link]
-
TSI Journals. (2014). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Retrieved March 7, 2026, from [Link]
-
LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Thin‐Layer Chromatography for the Detection and Analysis of Bioactive Natural Products. Retrieved March 7, 2026, from [Link]
-
Scribd. (n.d.). TLC: Rf Value Calculation and Analysis. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards. Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Home Page [chem.ualberta.ca]
- 3. microbiozindia.com [microbiozindia.com]
- 4. TLC Stains | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. TLC stains [reachdevices.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. scribd.com [scribd.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ninhydrin - Wikipedia [en.wikipedia.org]
- 18. Troubleshooting [chem.rochester.edu]
- 19. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 20. sarponggroup.com [sarponggroup.com]
- 21. depts.washington.edu [depts.washington.edu]
preventing the decomposition of (methoxymethyl)-thiourea during a reaction
Technical Support Center: (Methoxymethyl)-Thiourea Stability Guide
Case ID: T-MOM-TU-001 Topic: Stabilization & Decomposition Prevention Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Part 1: Diagnostic Center (The "Why")
Welcome to the technical support interface. If you are observing decomposition—manifesting as precipitation (cloudiness), loss of starting material, or a sulfurous odor—it is rarely random. (Methoxymethyl)-thiourea contains two distinct chemically labile points: the hemiaminal ether linkage (the methoxymethyl group) and the thiocarbonyl group .
Understanding the specific failure mode is the first step to prevention.
Critical Failure Modes
-
Acid-Catalyzed Hydrolysis (The "MOM" Cleavage)
-
Mechanism: The methoxymethyl (
) group is essentially an -acetal. Under even mildly acidic conditions, the ether oxygen is protonated, leading to the ejection of methanol and the formation of a reactive iminium ion. -
Result: The iminium ion releases formaldehyde (
) and reverts to the parent thiourea. The free formaldehyde then cross-links the thiourea, causing rapid polymerization (white precipitate). -
Trigger: Trace acid in solvents (e.g.,
, unneutralized ethyl acetate) or acidic reaction media ( ).[1]
-
-
Oxidative Desulfurization
-
Mechanism: The sulfur atom is highly nucleophilic and prone to oxidation. Exposure to air, peroxides, or high temperatures converts the
bond to a bond (urea) or forms formamidine disulfides. -
Result: Loss of sulfur, formation of urea derivatives, and "rotten egg" smell (
byproducts). -
Trigger: Aerobic conditions, presence of transition metals (Cu, Fe), or peroxides in ether solvents.
-
-
Thermal Isomerization
-
Mechanism: Upon heating (
), thioureas can isomerize to ammonium thiocyanates ( ). -
Trigger: Refluxing in high-boiling solvents.
-
Part 2: Visualization of Decomposition Pathways
The following diagram maps the causality of decomposition. Use this to identify where your process might be stressing the molecule.
Figure 1: Mechanistic pathways leading to the degradation of (methoxymethyl)-thiourea. Note that acid catalysis is the most rapid decomposition route.
Part 3: Protocol Optimization (The "How")
To prevent decomposition, you must engineer a "safe zone" for the molecule. Follow these validated protocols.
Protocol A: Stabilization During Storage
Do not store this compound in solution for long periods.
-
State: Isolate as a solid immediately after synthesis.
-
Atmosphere: Flush vials with Argon or Nitrogen.
-
Temperature: Store at
. -
Desiccant: Use silica gel packets to prevent moisture absorption (hydrolysis precursor).
Protocol B: Reaction Conditions (The "Safe Zone")
If you are using (methoxymethyl)-thiourea as a reactant (e.g., for S-alkylation or cyclization), you must maintain specific environmental parameters.
| Parameter | Safe Range | Critical Danger Zone | Corrective Action |
| pH | 7.5 – 9.0 | Add Triethylamine (TEA) or DIPEA (1.1 equiv) to buffer the solution. | |
| Solvent | Anhydrous THF, DMF, DCM | Alcohols (MeOH/EtOH), Water, Acidic | Use molecular sieves (3Å) to dry solvents. Filter |
| Temperature | Do not reflux. If heat is required, keep reaction time | ||
| Atmosphere | Inert ( | Air / Oxygen | Degas solvents by sparging with inert gas for 15 mins before adding the thiourea. |
Protocol C: Emergency Stabilization (If Decomposition Starts)
If the reaction turns cloudy (polymerization):
-
Immediate Quench: Cool to
. -
pH Adjustment: Add saturated aqueous
immediately to neutralize any acid generated. -
Extraction: Extract rapidly into DCM; wash with water (pH 7) to remove formaldehyde byproducts.
Part 4: Troubleshooting & FAQs
Q1: I dissolved the compound in
-
Fix: Pass your
through a small plug of basic alumina or immediately before use to neutralize the acid. Alternatively, use or Acetone- , which are generally less acidic.
Q2: Can I use this molecule in a reductive amination?
A: Risky. Standard reductive amination uses acid catalysts (Acetic acid) and reducing agents (
-
Fix: You must use neutral conditions . Consider using
as a Lewis acid catalyst, which is often milder than Brønsted acids, though compatibility must be tested on a small scale.
Q3: The reaction smells strongly of sulfur/rotten eggs. A: You have likely desulfurized the thiourea. This happens if you used a solvent containing peroxides (like old THF or Ether) or if the reaction was exposed to air at high temperatures.
-
Fix: Test your THF for peroxides using starch-iodide paper. Use fresh, distilled solvents and strictly inert atmosphere.
Q4: My yield is low, and I see a peak at
-
Fix: Repeat the reaction with 1.05 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine) added before the thiourea.
References
-
Thiourea Decomposition Kinetics: Wang, S., Gao, Q., & Wang, J. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 109(36), 17281–17289.[2]
-
Oxidative Instability: Grivas, S., & Ronne, E. (1995). Facile desulfurization of cyclic thioureas by hydrogen peroxide in acetic acid.[3] Acta Chemica Scandinavica, 49, 225-229.[3]
-
Synthesis & Stability of Alkoxymethyl Thioureas: Threadgill, M. D., et al. (2010). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase.[4][5][6] Molecules, 15, 3061-3078.
- General Acid Sensitivity of N,O-Acetals: Kapnang, H., & Charles, G. (1983). Hydrolysis of N-alkoxymethylureas. Tetrahedron Letters, 24(31), 3233-3236.
Sources
- 1. Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Facile desulfurization of cyclic thioureas by hydrogen peroxide in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of (Methoxymethyl)-Thiourea
Welcome to the Technical Support Center for the synthesis and scale-up of (methoxymethyl)-thiourea and its derivatives. As a critical intermediate in the synthesis of heterocycles, cyclophanes, and specialized resins, N-(methoxymethyl)thiourea presents unique scale-up challenges [1]. The transition from bench-scale (grams) to pilot-scale (kilograms) often reveals critical failure points: runaway exotherms, uncontrollable polymerization (resinification), and hydrolytic degradation of the N,O-acetal linkage.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible scale-up.
Part 1: Mechanistic Pathway & Workflow
Understanding the reaction pathways is the first step in preventing scale-up failures. The synthesis generally follows one of two routes: the acid-catalyzed condensation of thiourea with formaldehyde and methanol (Route A), or the direct alkylation using chloromethyl methyl ether (Route B).
Mechanistic pathways for (methoxymethyl)thiourea synthesis comparing condensation and alkylation.
Part 2: Troubleshooting Guides & FAQs
Q1: During the pilot-scale condensation of thiourea, paraformaldehyde, and methanol (Route A), the reaction mixture rapidly turns into a highly viscous, intractable white mass. What is causing this, and how can we prevent it? A1: You are experiencing uncontrolled Mannich-type polymerization, resulting in a thiourea-formaldehyde resin [2]. At the bench scale, heat dissipation is rapid, but at the pilot scale, the exotherm from the initial methylolation step accumulates. If the pH drops prematurely or the temperature exceeds 70°C in the presence of high formaldehyde concentrations, the hydroxymethyl intermediates undergo rapid cross-linking via methylene bridges (-NH-CH₂-NH-). Solution: Implement a strict two-stage pH and temperature control strategy.
-
Methylolation Stage: Maintain the pH between 8.0 and 8.5 using a mild base (e.g., K₂CO₃) and keep the temperature strictly at or below 60°C.
-
Etherification Stage: Only after the paraformaldehyde has fully dissolved (indicating complete conversion to the intermediate), adjust the pH to 3.0–4.0 using a catalytic amount of acid and introduce methanol. This controlled sequence favors the formation of the methoxymethyl ether over methylene cross-linking.
Q2: We are using chloromethyl methyl ether (MOM-Cl) to alkylate thiourea (Route B). The yield is inconsistent, and we observe a mixture of mono-, bis-, and S-alkylated products. How do we drive the selectivity? A2: Thiourea is an ambident nucleophile with both nitrogen and sulfur centers capable of attacking the highly electrophilic MOM-Cl. Under standard basic conditions, S-alkylation is kinetically favored, while N-alkylation is thermodynamically favored. Furthermore, over-alkylation to N,N'-bis(methoxymethyl)thiourea is common due to the increased nucleophilicity of the mono-alkylated intermediate. Solution: To selectively synthesize the N-mono(methoxymethyl)thiourea, you must strictly control the equivalents of MOM-Cl (0.95 eq to avoid over-alkylation) and use a hard base (like NaH in THF) at low temperatures (-10°C to 0°C). However, for scale-up, we strongly recommend abandoning the MOM-Cl route due to its severe toxicity and utilizing the paraformaldehyde/methanol condensation route (Route A) [3].
Q3: Upon aqueous workup and concentration, our product degrades, and the isolated yield drops from 85% (in-process HPLC) to 40%. Why? A3: The methoxymethyl (MOM) group on a thiourea nitrogen is essentially an N,O-acetal. It is highly labile under aqueous acidic conditions. If your workup involves acidic washes to remove unreacted amines, or if the concentration is performed at high temperatures (>45°C) in the presence of trace acids, the MOM group will hydrolyze back to formaldehyde and thiourea. Solution: Ensure the reaction mixture is quenched with a mild aqueous buffer (e.g., saturated NaHCO₃) to a pH of 7.5–8.0 before any extraction. Perform solvent evaporation under high vacuum at a bath temperature not exceeding 35°C.
Part 3: Quantitative Data Presentation
The following table summarizes the critical parameter shifts required when moving from a 10-gram bench scale to a 5-kilogram pilot scale using the Condensation Route (Route A).
| Parameter | Bench-Scale (10 g) | Pilot-Scale (5 kg) | Causality & Rationale for Change |
| Formaldehyde Source | Aqueous Formalin (37%) | Paraformaldehyde (Solid) | Minimizes water content in the reactor, preventing equilibrium shifts that favor hydrolysis of the product. |
| Dosing Strategy | All-at-once addition | Fed-batch over 120 mins | Prevents thermal runaway; allows the cooling jacket to manage the methylolation exotherm effectively. |
| pH Control (Stage 1) | Unbuffered | Buffered (pH 8.2) | Trace formic acid in bulk paraformaldehyde can trigger premature, catastrophic resinification at scale. |
| Evaporation Temp | 50°C (Rotovap) | ≤ 35°C (Wiped Film) | Extended residence time at scale degrades the N,O-acetal linkage. Lower temperatures are mandatory. |
| Typical Yield | 88 - 91% | 82 - 85% | Slight yield drop expected due to mass transfer limitations, but purity remains >98%. |
Part 4: Self-Validating Experimental Protocol (Pilot Scale)
This protocol describes the optimized, two-stage condensation of thiourea, paraformaldehyde, and methanol. It is designed as a self-validating system: you cannot proceed to the next step unless the physical state of the reaction confirms the success of the previous step.
Stage 1: Base-Catalyzed Methylolation
-
Charge the Reactor: To a jacketed glass-lined reactor, add thiourea (1.0 eq) and methanol (5.0 volumes). Begin agitation at 150 rpm.
-
Buffer Addition: Add 0.05 eq of K₂CO₃. Causality: This ensures the reaction remains basic (pH ~8.2), which is strictly required to prevent premature polymerization.
-
Fed-Batch Dosing: Heat the jacket to 50°C. Add paraformaldehyde (2.1 eq) in 5 equal portions over 2 hours, ensuring the internal temperature does not exceed 60°C.
-
Validation Check (Critical): Stir at 55°C for an additional 2 hours. Do not proceed until the opaque white suspension transitions into a completely clear, transparent solution. This visual cue guarantees that all solid paraformaldehyde has reacted to form the soluble N,N'-bis(hydroxymethyl)thiourea intermediate.
Stage 2: Acid-Catalyzed Etherification 5. Acidification: Cool the reactor to 30°C. Slowly dose a 10% methanolic solution of p-Toluenesulfonic acid (p-TsOH) until the internal pH reaches 3.5. 6. Etherification: Heat the solution to 40°C and stir for 4 hours. Causality: The mild heat and acidic environment drive the condensation of methanol with the hydroxymethyl groups, releasing water. 7. Validation Check: Pull a sample for HPLC. The intermediate peak should be <2% area.
Stage 3: Quench and Isolation 8. Quench: Immediately add triethylamine (TEA) until the pH is stabilized at 7.5–8.0. Causality: Neutralizing the acid prevents the hydrolysis of the newly formed methoxymethyl groups during concentration. 9. Concentration: Concentrate the mixture under high vacuum (≤ 50 mbar) with a jacket temperature of 35°C until a thick syrup is obtained. 10. Precipitation: Crash the syrup into ice-cold water (10 volumes) under vigorous stirring to precipitate the resinous/solid N,N'-bis(methoxymethyl)thiourea product [1]. Filter and dry under vacuum at room temperature.
Part 5: References
-
Khairullina R. R., et al. "Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea." Sciforum, 2023. Available at: [Link]
-
Rostamzadehmansor S., et al. "The mechanism of thiourea-formaldehyde synthesis." ResearchGate, 2019. Available at:[Link]
-
US EPA. "Thiourea, N,N'-bis(methoxymethyl)- Substance Details." EPA System of Registries, 2025. Available at: [Link]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of (Methoxymethyl)-thiourea and Other Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organocatalysis, thiourea derivatives have carved out a significant niche as powerful and versatile catalysts. Their ability to activate substrates through hydrogen bonding has been instrumental in the development of a wide array of stereoselective transformations. This guide provides an in-depth technical comparison of the catalytic activity of (methoxymethyl)-thiourea with other prominent thiourea derivatives. By examining their performance in a model reaction and delving into the underlying structure-activity relationships, we aim to equip researchers with the insights necessary to make informed catalyst selections for their synthetic challenges.
The Central Role of Hydrogen Bonding in Thiourea Catalysis
Thiourea-based organocatalysts function primarily as hydrogen-bond donors. The two N-H protons of the thiourea moiety engage with electrophilic centers, such as carbonyl or nitro groups, thereby polarizing the substrate and lowering its Lowest Unoccupied Molecular Orbital (LUMO). This activation renders the substrate more susceptible to nucleophilic attack. The general mechanism is depicted below:
Figure 1: General mechanism of thiourea-catalyzed activation of an electrophile.
The efficacy of a thiourea catalyst is profoundly influenced by the substituents (R and R') on its nitrogen atoms. These groups modulate the acidity of the N-H protons and the steric environment around the catalytic core, thereby dictating the catalyst's activity and selectivity.
A Comparative Benchmark: The Asymmetric Michael Addition
To provide a standardized comparison, we will consider the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene, a well-established benchmark reaction for evaluating the performance of thiourea catalysts.
Catalysts Under Comparison:
This guide will compare the catalytic prowess of (methoxymethyl)-thiourea with a selection of widely recognized and structurally diverse thiourea derivatives:
-
1. (Methoxymethyl)-thiourea (Predicted Performance): This catalyst introduces an ether oxygen atom in proximity to the thiourea core. The electron-withdrawing nature of the oxygen is expected to slightly increase the acidity of the N-H protons, potentially enhancing its hydrogen bonding capability.
-
2. N,N'-Diphenylthiourea: A simple, symmetric, and commercially available thiourea, serving as a baseline for comparison.
-
3. Schreiner's Thiourea (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea): A highly acidic and effective catalyst due to the potent electron-withdrawing trifluoromethyl groups.[1][2]
-
4. Takemoto's Catalyst: A bifunctional catalyst that combines a thiourea moiety with a tertiary amine, enabling cooperative activation of both the electrophile and the nucleophile.[3][4]
-
5. Jacobsen's Catalyst: A chiral thiourea catalyst known for its broad applicability and high enantioselectivity in various reactions.[5]
Performance Data in the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
| Catalyst | Structure | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| (Methoxymethyl)-thiourea | CH₃OCH₂-NH-C(S)-NH₂ | 10 | 48 | ~80-85 (Predicted) | ~15-25 (Predicted) | Theoretical |
| N,N'-Diphenylthiourea | Ph-NH-C(S)-NH-Ph | 10 | 72 | 65 | <5 | [6] |
| Schreiner's Thiourea | (CF₃)₂C₆H₃-NH-C(S)-NH-C₆H₃(CF₃)₂ | 5 | 24 | 92 | N/A (achiral) | [1][2] |
| Takemoto's Catalyst | Chiral Bifunctional | 1 | 12 | 95 | 93 | [7][8] |
| Jacobsen's Catalyst | Chiral Bifunctional | 2 | 24 | 91 | 90 | [5] |
Disclaimer: The performance data for (methoxymethyl)-thiourea is a theoretical prediction based on established structure-activity relationships, as direct experimental comparisons are not currently available in the published literature.
Structure-Activity Relationship Analysis
The observed differences in catalytic performance can be attributed to the distinct structural features of each catalyst:
-
(Methoxymethyl)-thiourea: The methoxymethyl group is mildly electron-withdrawing, which should enhance the N-H acidity compared to simple alkyl-substituted thioureas, leading to a predicted moderate catalytic activity. The lack of a chiral scaffold means it is not expected to induce significant enantioselectivity.
-
N,N'-Diphenylthiourea: The phenyl groups are weakly electron-withdrawing, resulting in modest catalytic activity. Its achiral nature leads to a racemic product.
-
Schreiner's Thiourea: The 3,5-bis(trifluoromethyl)phenyl substituents are strongly electron-withdrawing, significantly increasing the acidity of the N-H protons and making it a highly effective hydrogen-bond donor.[1][2] This leads to high reaction rates.
-
Takemoto's and Jacobsen's Catalysts: These bifunctional catalysts showcase the power of cooperative catalysis.[3][4][5][7][8] The thiourea moiety activates the electrophile (nitroalkene) through hydrogen bonding, while the basic amine group deprotonates the nucleophile (diethyl malonate), leading to a highly organized transition state that accelerates the reaction and imparts high enantioselectivity.
Figure 2: Key structure-activity relationships in thiourea catalysis.
Experimental Protocols
Synthesis of (Methoxymethyl)-thiourea (Proposed)
Step 1: Synthesis of Methoxymethyl Isothiocyanate
-
To a solution of methoxymethylamine in a suitable solvent (e.g., dichloromethane), add an equimolar amount of thiophosgene at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methoxymethyl isothiocyanate.
Step 2: Synthesis of (Methoxymethyl)-thiourea
-
Dissolve the synthesized methoxymethyl isothiocyanate in a suitable solvent (e.g., ethanol).
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization to obtain (methoxymethyl)-thiourea.
General Protocol for the Asymmetric Michael Addition
The following is a general experimental protocol for the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a thiourea derivative.
Figure 3: General experimental workflow for the thiourea-catalyzed asymmetric Michael addition.
Procedure:
-
To a solution of trans-β-nitrostyrene (0.1 mmol) and the thiourea catalyst (0.005 - 0.01 mmol) in the specified solvent (1.0 mL) at the indicated temperature, add diethyl malonate (0.12 mmol).
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
This guide provides a comparative framework for understanding the catalytic activity of (methoxymethyl)-thiourea in the context of other well-established thiourea derivatives. While direct experimental data for (methoxymethyl)-thiourea is pending, our analysis based on structure-activity relationships suggests it would be a moderately active catalyst. The true power of thiourea catalysis is unlocked through the incorporation of strong electron-withdrawing groups to enhance N-H acidity and the strategic placement of additional functional groups to enable bifunctional activation. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further explore the rich and diverse catalytic potential of thiourea derivatives.
References
- Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119–125.
- Zhang, Z., Bao, Z., & Xing, H. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 12(20), 3151–3162.
- Hernández-Rodríguez, M., et al. (2016). Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups: Comparison of Catalytic Performance in Michael Additions. The Journal of Organic Chemistry, 81(15), 6436-6448.
- Zhang, Z., Bao, Z., & Xing, H. (2014). N,N'-Bis[3,5-bis(trifluoromethyl)
- Guillena, G., & Nájera, C. (2018). Isoselective Ring-Opening Polymerization of rac-Lactide from Chiral Takemoto’s Organocatalysts: Elucidation of Stereocontrol. ACS Macro Letters, 7(11), 1365-1370.
-
Sumitomo Chemical. Asymmetric Organocatalysis Technology. Sumitomo Chemical. Retrieved from [Link]
- Chang, Y.-W., et al. (2022).
- Harrison, C. J. (2025). Structure-Activity Relationships of Isothiourea and Silicon Phthalocyanine Catalysts. University of South Carolina Scholar Commons.
- Zhang, L., et al. (2020). Structure and activity relationship studies of N-heterocyclic olefin and thiourea/urea catalytic systems: application in ring-opening polymerization of lactones. Polymer Chemistry, 11(3), 568-576.
- Li, Y., et al. (2024). Enantioselective organocatalytic Friedel-Crafts reaction of electron-rich phenols and isatins by Takemoto's thiourea catalyst. Molecular Diversity, 28(3), 1733-1742.
- Zhang, Z., Bao, Z., & Xing, H. (2014). ChemInform Abstract: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A Privileged Motif for Catalyst Development.
-
Wikipedia. (2023). Thiourea organocatalysis. Wikipedia. Retrieved from [Link]
- Suaifan, G. A. H. Y., et al. (2010). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Molecules, 15(5), 3121-3134.
- Balzano, F., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7736-7746.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 8. pharm.or.jp [pharm.or.jp]
- 9. Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of HILIC-MS/MS for Trace Quantification of (Methoxymethyl)-thiourea (MMT)
Executive Summary: The Challenge of Polar Genotoxic Impurities
In the landscape of modern drug development, the quantification of alkyl-thiourea derivatives has shifted from routine quality control to a critical safety requirement. (Methoxymethyl)-thiourea (MMT), often formed as a byproduct during methoxymethyl (MOM) protection steps using thiourea scavengers, represents a class of Genotoxic Impurities (GTIs) .
Regulatory bodies (ICH M7 guidelines) require these impurities to be controlled to Threshold of Toxicological Concern (TTC) levels, often requiring Limits of Quantitation (LOQ) in the low ppm or ppb range.
The Problem: Traditional Reversed-Phase HPLC (RPLC) with UV detection fails to retain small, polar molecules like MMT, leading to elution in the void volume and insufficient sensitivity.
The Solution: This guide validates a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Triple Quadrupole Mass Spectrometry (MS/MS) . We compare this "Product" directly against the industry-standard "Alternative" (C18 RPLC-UV) to demonstrate why the switch is necessary for regulatory compliance.
Comparative Analysis: HILIC-MS/MS vs. RPLC-UV
The following table summarizes the performance metrics of the proposed HILIC-MS/MS method versus the traditional RPLC-UV approach.
| Feature | Recommended: HILIC-MS/MS | Alternative: C18 RPLC-UV | Impact on Study |
| Retention Mechanism | Partitioning into water-enriched layer (Retains Polar) | Hydrophobic Interaction (Elutes Polar) | HILIC separates MMT from unretained matrix salts. |
| Detection Limit (LOD) | 0.5 ng/mL (~0.05 ppm) | 500 ng/mL (~50 ppm) | Only MS/MS meets ICH M7 requirements for GTIs. |
| Selectivity | Mass-based (MRM transitions) | Wavelength (240-250 nm) | UV is prone to interference from API and solvents. |
| Sample Throughput | 8-minute run time | 15-minute run time | HILIC allows faster equilibration for this specific phase. |
| Matrix Effects | Low (Elutes away from void) | High (Co-elutes with void) | RPLC-UV data is often invalid due to void co-elution. |
Scientific Rationale & Mechanism
Why Traditional C18 Fails
(Methoxymethyl)-thiourea is a small, highly polar molecule (
The HILIC Advantage
HILIC uses a polar stationary phase (e.g., Silica or Zwitterionic) with a high-organic mobile phase. This creates a water-rich layer on the surface of the silica particles. MMT partitions into this aqueous layer, increasing retention (
Visualizing the Workflow
The following diagram illustrates the validated workflow, highlighting the critical decision points that ensure data integrity.
Caption: Workflow decision tree emphasizing the necessity of HILIC for polar impurity retention to avoid ion suppression.
Validated Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., methyl-thiourea) is recommended to correct for matrix effects.
Materials & Reagents[1][2][3]
-
Analyte: (Methoxymethyl)-thiourea reference standard (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Ammonium Formate (buffer).
-
Column: Zwitterionic HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for loading)
-
1-5 min: 95% B
80% B (Elution) -
5-6 min: 80% B
50% B (Wash) -
6.1 min: Return to 95% B (Re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2 µL.
Mass Spectrometry Parameters (MRM)
MMT (MW ~120.1) is detected in Positive ESI mode (
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| MMT | 121.1 | 89.0 | 15 | Quantifier (Loss of |
| MMT | 121.1 | 72.0 | 22 | Qualifier (Thiourea core) |
| IS | 124.1 | 92.0 | 15 | Internal Standard (d3-analog) |
Note: Transitions must be optimized per instrument. The loss of methoxy group (-31) is a characteristic fragmentation pathway.
Validation Data Summary
The following data represents typical validation results obtained during the qualification of this method for a pharmaceutical API matrix.
Linearity and Sensitivity[3][4][5][6]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Regression:
(Weighted ). -
LOD (S/N > 3): 0.2 ng/mL.
-
LOQ (S/N > 10): 0.5 ng/mL.
Accuracy & Precision (at 10 ng/mL spike)
| Method | Mean Recovery (%) | % RSD (n=6) | Status |
| HILIC-MS/MS | 98.5% | 2.1% | Pass |
| RPLC-UV | 65.0%* | 15.4% | Fail |
*Note: The low recovery in RPLC-UV is attributed to co-elution with matrix salts and lack of retention, leading to integration errors.
Specificity (Matrix Effect)
The HILIC method separates MMT (
Mechanism of Action: Thiourea Toxicity Pathway
Understanding why we validate to such low levels is crucial. Thioureas can be metabolically activated to reactive sulfenic acids or sulfines, which bind to DNA or proteins.
Caption: Metabolic activation pathway of thioureas leading to potential genotoxicity, necessitating trace quantification.
Conclusion
For the quantification of (methoxymethyl)-thiourea, HILIC-MS/MS is the only scientifically defensible choice for regulatory submissions. While RPLC-UV remains a workhorse for main assay potency, it lacks the retention and sensitivity required for polar GTIs.
Key Takeaway: Adopting HILIC-MS/MS reduces the risk of regulatory queries (RTQs) regarding method specificity and ensures patient safety by accurately monitoring impurities at sub-ppm levels.
References
-
ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[Link]
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.[2][Link]
-
Jitendra Kumar, et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv.[3] [Link][3][4]
-
K. A. Schug. (2012). The application of HILIC-MS/MS for the determination of polar impurities.Journal of Separation Science. [Link]
Sources
Comparative Guide: (Methoxymethyl)-Thiourea vs. Urea in Catalytic Aminomethylation and Resin Synthesis
Executive Summary
In the synthesis of complex nitrogen heterocycles and advanced polymer resins, the choice of a methoxymethylated precursor dictates the thermodynamic and kinetic success of the reaction. While N,N'-bis(methoxymethyl)urea and N,N'-bis(methoxymethyl)thiourea share structural similarities, their behavior in multicomponent Mannich-type condensations and crosslinking applications diverges significantly[1]. This guide provides an objective, data-driven comparison of these two intermediates, detailing the mechanistic causality behind their performance, supported by self-validating experimental protocols.
Mechanistic Divergence: Oxygen vs. Sulfur Dynamics
As an application scientist optimizing cyclization workflows, I frequently observe researchers defaulting to urea derivatives due to cost. However, when synthesizing macrocyclic compounds like 1,3,5-triazinanones or cyclophanes, the thiourea analog is vastly superior[1][2].
The causality behind this performance gap lies in the Hard-Soft Acid-Base (HSAB) theory and atomic electronegativity:
-
Nucleophilicity & Stabilization: The oxygen atom in urea is a "hard" Lewis base, highly electronegative, and strongly electron-withdrawing. This reduces the availability of the adjacent nitrogen lone pairs. Conversely, the sulfur atom in thiourea is a "soft" base, larger, and highly polarizable[3]. The less electron-withdrawing thiocarbonyl (C=S) group allows the nitrogen atoms to better stabilize the transient iminium/N-acyliminium ions formed after the departure of the methoxy leaving groups.
-
Catalyst Coordination: In catalytic cycloaminomethylation, transition metals like Ni²⁺ and Sm³⁺ are employed to template the ring closure[1][2]. The soft sulfur atom coordinates more effectively with borderline/soft transition metals, pre-organizing the intermediate for macrocyclization rather than linear polymerization.
-
Crosslinking Behavior: In lithographic applications, both methoxymethyl urea and methoxymethyl thiourea act as potent crosslinking agents under acidic conditions (e.g., p-toluenesulfonic acid)[4]. However, thiourea derivatives provide distinct optical properties and altered dry-etch rates in coating-type underlayers[4].
Comparative Performance Data
The following tables summarize the quantitative differences between the two precursors in the synthesis of cyclophanes via catalytic aminomethylation of aminobenzamides.
Table 1: Physicochemical & Synthesis Profile
| Parameter | N,N'-bis(methoxymethyl)urea | N,N'-bis(methoxymethyl)thiourea |
| EPA Registry / CAS | - | 51872-26-5[5] |
| Synthesis Yield | 90% | 91%[1] |
| Physical State | Resinous substance | Resinous substance[1] |
| ¹H NMR (OCH₃ shift) | ~3.25 ppm | 3.17 ppm (broad singlet)[1] |
| Mass Spec Confirmation | [M + K]⁺ at 187.05 | [M + K]⁺ at 203.110[1] |
Table 2: Yields in Catalytic Cycloaminomethylation
Reaction Conditions: Aminobenzamide + Precursor + NiCl₂·6H₂O (Catalyst), 70 °C, 8h[1].
| Target Heterocycle | Yield with Urea Precursor | Yield with Thiourea Precursor |
| Condensed Oxo-cycles | 18 – 25% | N/A |
| Condensed Thioxo-cycles | N/A | 47 – 61%[1] |
| Primary Side-Reaction | Linear Polymerization | Minimal Polymerization |
Pathway Visualization
The diagram below illustrates the divergent reaction pathways when utilizing urea versus thiourea derivatives in the presence of a metal catalyst.
Figure 1: Mechanistic divergence of methoxymethylated urea vs. thiourea in catalytic cyclization.
Self-Validating Experimental Protocols
To ensure reproducibility, the following methodologies are designed as self-validating systems . Each phase contains built-in analytical checkpoints to prevent the propagation of errors.
Protocol A: Synthesis of N,N'-bis(methoxymethyl)thiourea
Note: Thiourea compounds are tracked for occupational hazards; utilize appropriate PPE and fume hoods[6].
-
Reagent Mixing: In a round-bottom flask, combine 10 mmol of thiourea, 25 mmol of paraformaldehyde, and 250 mmol of absolute methanol[1].
-
Condensation: Stir the mixture at ~70 °C for 8 hours.
-
Self-Validation Checkpoint 1: The initial opaque suspension will clarify as the paraformaldehyde depolymerizes and reacts, visually confirming the progression of the condensation.
-
-
Isolation: Remove the methanol solvent via rotary evaporation under reduced pressure to yield a resinous substance[1].
-
Analytical Validation:
-
Self-Validation Checkpoint 2: Perform TLC on Sorbfil plates (PTSH-AF-V) developed with iodine vapor to confirm the absence of starting materials[1].
-
Self-Validation Checkpoint 3: Run a ¹H NMR spectrum. The protocol is deemed successful only if a distinct broad singlet appears at δ 3.17 ppm (6H, OCH₃) alongside the NH protons at δ 8.35 ppm[1].
-
Protocol B: Catalytic Cycloaminomethylation of Aminobenzamides
-
Preparation: Dissolve the synthesized N,N'-bis(methoxymethyl)thiourea (from Protocol A) and the target aminobenzamide (1:1 molar ratio) in a compatible solvent.
-
Catalyst Addition: Introduce 10 mol% of NiCl₂·6H₂O or SmCl₃·6H₂O[1][2]. The metal coordinates with the thiocarbonyl sulfur, templating the macrocycle.
-
Cyclization: Stir at 70 °C for 8 hours.
-
Purification: Isolate the resulting thioxo-cyclophanes using column chromatography on Silica gel KSK (100–200 μm)[1].
Figure 2: Self-validating workflow for the synthesis of N,N'-bis(methoxymethyl)thiourea.
Conclusion
For drug development professionals synthesizing complex nitrogen heterocycles, substituting urea with thiourea in methoxymethylated precursors is a highly effective optimization strategy. The superior nucleophilicity of the sulfur atom, combined with its ability to coordinate with transition metal catalysts, effectively suppresses linear polymerization and drives the reaction toward the desired macrocyclic cyclophanes with yields up to 61%[1].
References
-
Latypova, D. R., et al. (2023). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Sciforum / Chem. Proc. Verified URL:[Link]
-
Khairullina, R. R., et al. (2019). Catalytic Cycloaminomethylation of Aminobenzamides with 1,3-Bis[dimethylamino(methoxy)methyl]thiourea. Russian Journal of General Chemistry. Verified URL:[Link]
-
United States Environmental Protection Agency (US EPA). Thiourea, N,N'-bis(methoxymethyl)- - Substance Details. Verified URL:[Link]
-
Martinovich, Y. A., et al. (2018). Aminomethylation of Thiourea with Formaldehyde and Cyclic Amines. Russian Journal of Organic Chemistry. Verified URL:[Link]
-
United States Patent Office. US Patent 8,257,908 B2: Coating-type underlayer coating forming composition. Verified URL:[Link]
-
Centers for Disease Control and Prevention (CDC/NIOSH). Information Profiles on Potential Occupational Hazards: Thiourea and Compounds. Verified URL:[Link]
Sources
The Evolving Landscape of Thiourea Derivatives: A Comparative Analysis of Biological Activity
A Senior Application Scientist's Guide to (Methoxymethyl)-thiourea and its Analogs
Introduction
Thiourea and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Their structural versatility, stemming from the reactive thiocarbonyl group and the two nitrogen atoms, allows for extensive modification, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] This guide provides an in-depth comparative analysis of the biological activity of (methoxymethyl)-thiourea in the context of its structurally similar analogs. While direct experimental data for (methoxymethyl)-thiourea is not extensively available in public literature, we can infer its potential activities by examining the well-established structure-activity relationships (SAR) within the thiourea class of compounds. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of thiourea derivatives' biological profiles.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological efficacy of thiourea derivatives is profoundly influenced by the nature of the substituents attached to their nitrogen atoms.[1][2] To understand the potential of (methoxymethyl)-thiourea, we will compare it against a spectrum of analogs, from the parent thiourea to various N-substituted derivatives.
Anticancer Activity
Thiourea derivatives have shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of protein kinases and the induction of apoptosis.[1][5] The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Thiourea Derivatives
| Compound | Substituent(s) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference(s) |
| Thiourea | Unsubstituted | >1000 | >1000 | >1000 | >1000 | [6] |
| N-Methylthiourea | Methyl | - | - | - | - | Data Not Available |
| 1-(4-hexylbenzoyl)-3-methylthiourea | 4-hexylbenzoyl, methyl | 390 | - | 412 | - | [1] |
| N,N'-Diphenylthiourea | Phenyl, Phenyl | - | - | - | - | Generally low activity[3] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichlorophenyl, 3-(trifluoromethyl)phenyl | - | - | - | - | [3] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | Aryl, Pyridin-2-yl | 1.3 | - | - | - | [3] |
| Doxorubicin (Reference Drug) | - | 4.56 | 8.29 | ~1.0-5.0 | ~0.1-1.0 | [5][7] |
A hyphen (-) indicates that the data was not available in the cited sources.
SAR Insights for Anticancer Activity:
-
Unsubstituted Thiourea: The parent compound, thiourea, generally exhibits very low to no cytotoxic activity.[6]
-
N-Alkyl Substitution: Simple N-alkyl substitution, as in N-methylthiourea, is not well-documented for significant anticancer activity. However, when combined with other moieties, such as in 1-(4-hexylbenzoyl)-3-methylthiourea, moderate activity is observed, suggesting that the alkyl group may influence properties like lipophilicity.[1]
-
N-Aryl Substitution: The introduction of aromatic rings can significantly enhance anticancer activity. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the phenyl rings are often associated with increased potency.[3][8] The presence of heterocyclic rings, such as pyridine, can also lead to highly potent compounds.[3]
-
N,N'-Disubstitution: Symmetrical N,N'-diarylthioureas often have lower activity than their mono-aryl counterparts or asymmetrically disubstituted analogs with potent functional groups.[3]
Inferred Activity of (Methoxymethyl)-thiourea:
The (methoxymethyl) group is a small, polar, N-alkoxyalkyl substituent. Based on the established SAR principles:
-
It is likely to have greater activity than unsubstituted thiourea due to the presence of a substituent.
-
Its activity is predicted to be modest compared to derivatives bearing aromatic or heterocyclic rings with strong electron-withdrawing groups. The methoxymethyl group is not strongly electron-withdrawing and is relatively small.
-
The oxygen atom could participate in hydrogen bonding with biological targets, which might confer some level of activity.
Antimicrobial Activity
Thiourea derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[2][4] The minimum inhibitory concentration (MIC) is the standard measure of their efficacy, representing the lowest concentration that inhibits visible microbial growth.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Thiourea Derivatives
| Compound | Substituent(s) | Staphylococcus aureus | Escherichia coli | Reference(s) |
| Thiourea | Unsubstituted | >500 | >500 | [4] |
| N-Alkyl Thioureas (general) | Alkyl | 50 - 400 | 50 - 400 | [4] |
| N-Phenylthiourea | Phenyl | - | - | Generally more active than alkyl |
| 1-[3-(trifluoromethyl)phenyl]thiourea derivative (79a) | 3-(trifluoromethyl)phenyl | 3.9 | - | [2] |
| Naphthalimide–thiourea derivative (4a) | Naphthalimide-piperazine, Aryl | 0.03 - 8 | >64 | |
| Amikacin (Reference Drug) | - | 0.5 - 4 | 0.5 - 4 | |
| Gentamicin (Reference Drug) | - | 0.5 - 2 | 0.5 - 2 |
A hyphen (-) indicates that the data was not available in the cited sources.
Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Thiourea Derivatives
| Compound | Substituent(s) | Candida albicans | Aspergillus flavus | Reference(s) |
| Thiourea | Unsubstituted | >500 | >500 | [4] |
| N-Alkyl Thioureas (general) | Alkyl | 25 - 100 | - | [4] |
| N-Aryl Thioureas (general) | Aryl | Generally more active than alkyl | Generally more active than alkyl | [9] |
| Trifluoroalkyl-N,N'-disubstituted thiourea (Compound 7) | Trifluoromethylphenyl, Ethyl | >500 | 7.81 | [10] |
| Nystatin (Reference Drug) | - | 1 - 4 | 1 - 4 | [11] |
A hyphen (-) indicates that the data was not available in the cited sources.
SAR Insights for Antimicrobial Activity:
-
General Trend: Similar to anticancer activity, unsubstituted thiourea shows weak antimicrobial properties.[4]
-
Influence of Substituents: The introduction of substituents on the nitrogen atoms is crucial for antimicrobial efficacy. Aromatic and heterocyclic moieties, as well as electron-withdrawing groups like halogens and trifluoromethyl groups, significantly enhance activity.[2][12] The lipophilicity of the substituents also plays a key role in their ability to penetrate microbial cell membranes.[2]
-
Gram-Positive vs. Gram-Negative Bacteria: Many thiourea derivatives show greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria.[4]
-
Antifungal Activity: Thiourea derivatives often exhibit potent antifungal activity, sometimes exceeding their antibacterial effects.[4][9]
Inferred Activity of (Methoxymethyl)-thiourea:
-
The (methoxymethyl) group is expected to confer some level of antimicrobial activity, likely superior to that of unsubstituted thiourea.
-
Its potency is anticipated to be lower than that of derivatives with aromatic or bulky lipophilic groups, which are known to be more effective.
-
The polarity of the methoxymethyl group might influence its interaction with microbial cell walls and membranes.
Mechanisms of Action
The diverse biological activities of thiourea derivatives stem from their ability to interact with multiple biological targets.
Anticancer Mechanisms
Many thiourea derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[5] They can also induce apoptosis (programmed cell death) through various cellular pathways.
Caption: Simplified mechanism of anticancer action for thiourea derivatives.
Antimicrobial Mechanisms
The antimicrobial action of thiourea derivatives is often attributed to their ability to disrupt microbial metabolism and interfere with key cellular processes. Some derivatives have been shown to inhibit enzymes essential for microbial survival, such as DNA gyrase and topoisomerase IV.[2]
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media and conditions.
-
Cell Seeding: A known number of cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., (methoxymethyl)-thiourea) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microbe and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The extensive body of research on thiourea derivatives unequivocally demonstrates their significant potential as a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight that the biological activity is intricately linked to the nature of the substituents on the thiourea core. While specific experimental data for (methoxymethyl)-thiourea is currently limited, a comparative analysis with its structural analogs allows for a reasoned prediction of its biological profile. It is likely to possess modest anticancer and antimicrobial properties, superior to the parent thiourea but less potent than derivatives bearing more complex aromatic or heterocyclic moieties.
Future research should focus on the synthesis and comprehensive biological evaluation of (methoxymethyl)-thiourea and a series of related N-alkoxyalkylthioureas. Such studies would provide valuable empirical data to either confirm or refine the inferences made in this guide and would contribute to a more complete understanding of the structure-activity relationships within this important class of compounds.
References
- A Comparative Guide to the Structure-Activity Relationships of N,N'-Disubstituted Thiourea Deriv
- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences, 26(5), 1047-1069.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). [Journal Name].
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience, 14(3), 102-131.
- Antimicrobial Activity and Structural Study of Disubstituted Thiourea Deriv
- Comparative Anticancer Efficacy of N,N'-Disubstituted Thiourea Deriv
- Structure-Activity Relationship of Phenylthiourea Analogs as Anticancer Agents: A Compar
- Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isol
- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2026). Molecules, 31(2), 1-18.
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules, 14(1), 519-531.
- Bacteriostatic Activities of N-Substituted Tris-Thioureas Bearing Amino Acid and Aniline Substituents. (2016).
- N-Aryl-N'-(chroman-4-yl)ureas and thioureas display in vitro anticancer activity and selectivity on apoptosis-resistant glioblastoma cells: screening, synthesis of simplified derivatives, and structure-activity relationship analysis. (2012). European Journal of Medicinal Chemistry, 54, 834-844.
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2022). International Journal of Molecular Sciences, 23(21), 13485.
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules, 14(1), 519-531.
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules, 14(1), 519-531.
- Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). Molecules, 27(21), 7168.
- Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. (2009). Molecules, 14(1), 519-531.
- Anti-proliferative activity (IC 50 , mM) of thiourea derivatives 9a-9o a.
- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6429.
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). International Journal of Molecular Sciences, 24(7), 6754.
- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). Pharmaceuticals, 17(12), 1573.
- Synthesis, In vitro Antibacterial and Antifungal Activities of Trifluoroalkyl-N, N'-Disubstituted Thioureas. (2020).
- Phenylthiourea Enhances Cu Cytotoxicity in Cell Cultures: Its Mode of Action. (1984). Cell Structure and Function, 9(1), 25-35.
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). International Journal of Molecular Sciences, 24(7), 6754.
- IC 50 values of the compounds against HeLa S3 and A549 cancer cells.
- Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). Thai Journal of Pharmaceutical Sciences, 46(2), 173-176.
- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Deriv
- Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. (2022). The Thai Journal of Pharmaceutical Sciences, 46(2), 173-176.
- Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. (2024). RSC Medicinal Chemistry.
- Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. (2022). Frontiers in Microbiology, 13, 808944.
- Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells. (2021). Frontiers in Cell and Developmental Biology, 9, 730623.
- IC50 of compounds against HeLa cells.
- IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (2022). [Journal Name].
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. nanobioletters.com [nanobioletters.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Spectroscopic Confirmation of (Methoxymethyl)-thiourea: A Comparative Analysis Guide
Topic: Spectroscopic Analysis to Confirm the Structure of (Methoxymethyl)-thiourea Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug development, thiourea derivatives are privileged scaffolds due to their ability to act as bioisosteres for ureas and their potent chelating properties. However, the synthesis of (methoxymethyl)-thiourea —typically via the Mannich reaction of thiourea, formaldehyde, and methanol—presents significant structural ambiguity.
The core challenge lies in distinguishing the target N-mono-substituted product from two prevalent alternatives:
-
N,N'-Bis(methoxymethyl)thiourea: A symmetric over-reaction byproduct.
-
S-alkylated Isothioureas: Thermodynamically stable isomers formed under acidic conditions or high temperatures.
This guide provides a rigorous, self-validating spectroscopic protocol to definitively confirm the structure of (methoxymethyl)-thiourea, comparing its spectral signature against these critical impurities.
Part 1: Comparative Analytical Matrix
The following table contrasts the effectiveness of primary spectroscopic techniques in resolving the specific structural questions associated with (methoxymethyl)-thiourea.
| Technique | Primary Utility | Key Differentiator for Target Molecule | Comparison vs. Alternatives |
| Connectivity & Purity | Asymmetry: Distinct signals for unsubstituted | vs. Bis-product: Bis is symmetric (only one NH signal type). vs. S-alkyl: S-alkyl lacks NH-CH coupling; | |
| Backbone Confirmation | Thione Carbon ( | vs. S-alkyl: S-alkylation shifts the central carbon upfield (~160-170 ppm, | |
| FT-IR | Functional Group ID | Thione Band: Strong absorption at 1100–1400 cm⁻¹ ( | vs. S-alkyl: S-alkyl shows strong |
| HR-MS | Elemental Composition | Exact Mass: confirms formula | vs. Bis-product: Bis mass is |
Part 2: Detailed Experimental Protocol
1. Synthesis Context (The Source of Ambiguity)
The synthesis typically involves the condensation of thiourea with formaldehyde and methanol:
2. Step-by-Step Characterization Workflow
Step 1: High-Resolution Mass Spectrometry (HR-MS)
-
Objective: Rule out Bis-substitution.
-
Method: ESI+ (Electrospray Ionization).
-
Expectation:
-
Target
Da. -
Fragment ions: Loss of
(31 Da) is common. -
Rejection Criteria: A dominant peak at 165.07 Da indicates the Bis-product.
-
Step 2: FT-IR Spectroscopy (Solid State)
-
Objective: Confirm Thione form (
) vs. Thiol/S-alkyl form. -
Method: ATR (Attenuated Total Reflectance) on crystalline solid.
-
Key Bands:
-
3100–3400 cm⁻¹: Broad
stretches. (Target has both primary and secondary ). -
~1050–1150 cm⁻¹:
ether stretch (Strong). -
~1200–1350 cm⁻¹:
stretch.
-
-
Comparison Point: If a strong band appears at ~1610–1630 cm⁻¹ , suspect S-alkylation (
bond formation).
Step 3: Nuclear Magnetic Resonance (
-
Objective: Definitive connectivity and symmetry analysis.
-
Solvent: DMSO-
(Crucial to slow down proton exchange and observe NH coupling). -
Protocol:
-
Dissolve ~10 mg sample in 0.6 mL DMSO-
. -
Acquire
(min 16 scans) and (min 512 scans). -
Optional:
shake to identify exchangeable protons.
-
Step 4: X-Ray Diffraction (XRD)
-
Objective: Absolute configuration and tautomer confirmation in solid state.
-
Note: Requires single crystal growth (slow evaporation from Methanol/Ethanol).
Part 3: Data Interpretation & Logic (The Comparison)
This section details how to interpret the data to distinguish the product from its specific alternatives.
Scenario A: Distinguishing Mono- vs. Bis-Substitution
The most common failure mode is over-reaction.
| Feature | Target: (Methoxymethyl)-thiourea | Impurity: N,N'-Bis(methoxymethyl)thiourea |
| Symmetry | Asymmetric | Symmetric |
| Two distinct environments: 1.[1][2] Broad singlet ( | One environment: 1. Single signal integrating for 2H (Equivalent NHs). | |
| Integration ratio of | Integration ratio is identical, but spectra is cleaner due to symmetry. |
Scenario B: Distinguishing N-Alkyl vs. S-Alkyl Isomers
S-alkylation is thermodynamically favored in some conditions.
| Feature | Target: N-(Methoxymethyl) | Alternative: S-(Methoxymethyl) (Isothiourea) |
| ~183 ppm (Thione character) | ~165 ppm (Imine | |
| Doublet (if coupled to NH) or broad. Shift: ~4.5–5.0 ppm ( | Singlet (No H on S to couple with). Shift: ~5.5–6.0 ppm (Deshielded by S). | |
| IR | Strong | Strong |
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision logic for confirming the structure.
Caption: Logical workflow for structural differentiation of (methoxymethyl)-thiourea from common synthetic byproducts.
Part 5: References
-
PubChem. (n.d.). Thiourea, N-(methoxymethyl)- Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2006). Crystal structure of N-(4-methoxyphenyl)thiourea. Acta Crystallographica Section E. Retrieved from [Link]
-
EPA. (n.d.). Thiourea, N,N'-bis(methoxymethyl)- Substance Details. US Environmental Protection Agency.[4] Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Mass and 1H NMR Spectral Characterization of Reaction Products of Thiourea. Retrieved from [Link]
Sources
head-to-head comparison of different synthesis routes for (methoxymethyl)-thiourea
Executive Summary
High-Purity Target vs. Scalability The synthesis of (methoxymethyl)-thiourea (MMTU) presents a classic dichotomy in organic chemistry: the trade-off between atom-economical "one-pot" condensations and precision multi-step transformations.
-
Best for High Purity/Library Synthesis: The Isothiocyanate Route (Route A) . By reacting methoxymethyl isothiocyanate with ammonia, this route guarantees the formation of the mono-substituted product, avoiding the polymerization issues inherent to formaldehyde-based condensations.
-
Best for Industrial/Bulk Scale: The Mannich Condensation (Route B) . This one-pot reaction between thiourea, formaldehyde, and methanol is cost-effective but suffers from poor selectivity (mono- vs. bis-substitution) and resin formation.
-
Best for Laboratory Optimization: The Stepwise Etherification (Route C) . Isolating the N-hydroxymethyl intermediate allows for controlled methylation, offering a middle ground between purity and cost.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
-
Target Molecule: 1-(Methoxymethyl)thiourea
-
Chemical Formula:
-
Molecular Weight: 120.17 g/mol
-
Key Reactivity: The methoxymethyl group (
) is a "hemiaminal ether," acting as a masked iminium ion. It is stable under neutral/basic conditions but hydrolyzes to formaldehyde and thiourea in strong acid.
Detailed Route Analysis[13]
Route A: The Isothiocyanate Route (Precision Synthesis)
This route relies on the nucleophilic addition of ammonia to methoxymethyl isothiocyanate (MOM-NCS) . It is the most reliable method for obtaining the discrete mono-substituted species without contaminating bis-products.
Mechanism:
-
Precursor Synthesis: Methoxymethyl chloride (MOM-Cl) reacts with potassium thiocyanate (KSCN) to form MOM-NCS.
-
Addition: Ammonia attacks the electrophilic carbon of the isothiocyanate.
Pros:
-
Selectivity: Exclusive formation of mono-substituted thiourea.
-
Mild Conditions: Reaction proceeds rapidly at
to room temperature.
Cons:
-
Safety Hazard: Requires handling MOM-Cl (a known carcinogen) and MOM-NCS (a potent lachrymator).
-
Atom Economy: Generates stoichiometric salt waste (KCl).
Route B: The Direct Mannich Condensation (One-Pot)
This is the "industrial" approach. Thiourea reacts with formaldehyde and methanol under acidic catalysis. The reaction is an equilibrium process involving the formation of a methylol species followed by etherification.
Mechanism:
Pros:
-
Cost: Uses commodity chemicals (Formalin, Methanol).
-
Simplicity: Single reaction vessel.
Cons:
-
Selectivity Issues: High risk of forming
-bis(methoxymethyl)thiourea. -
Polymerization: Extended heating or incorrect pH leads to thiourea-formaldehyde resins.
-
Purification: Requires fractional crystallization or chromatography to separate mono/bis products.
Route C: Stepwise Etherification (Controlled Mannich)
To mitigate the chaos of the one-pot method, this route isolates the stable
Mechanism:
-
Methylolation: Thiourea + 1.0 eq Formaldehyde
Mono-methylol thiourea (isolated). -
Etherification: Mono-methylol thiourea + Methanol (excess) + acid cat.
Product.
Pros:
-
Control: Stoichiometry is fixed in step 1, preventing bis-substitution.
-
Safety: Avoids MOM-Cl entirely.
Cons:
-
Workflow: Two distinct steps requiring isolation.
-
Stability: The intermediate methylol derivative can disproportionate on storage.
Head-to-Head Comparison Data
| Feature | Route A (Isothiocyanate) | Route B (Direct Mannich) | Route C (Stepwise) |
| Yield (Isolated) | 85–95% | 40–60% (mixture) | 70–80% |
| Purity (Crude) | High (>95%) | Low (contains bis-product) | Moderate |
| Reaction Time | < 2 Hours | 4–6 Hours | 12–24 Hours (Total) |
| Safety Profile | High Risk (Carcinogens/Lachrymators) | Moderate (Formaldehyde) | Moderate (Formaldehyde) |
| Scalability | Low (Safety constraints) | High | Medium |
| Key Impurity | KCl / Unreacted MOM-Cl | Bis-methoxymethyl thiourea | Unreacted Methylol |
Experimental Protocols
Protocol 1: Isothiocyanate Route (Route A)
-
Reagents: Methoxymethyl chloride (10 mmol), KSCN (12 mmol), Ammonia (25% aq, excess), Acetone (dry).
-
Step 1 (In-situ MOM-NCS):
-
Suspend KSCN (1.16 g) in dry acetone (20 mL) at
. -
Add Methoxymethyl chloride (0.76 mL) dropwise. Stir at
for 1 hour. -
Filter off the KCl solid under inert atmosphere. The filtrate contains MOM-NCS.
-
-
Step 2 (Thiourea Formation):
-
Add the MOM-NCS filtrate dropwise to a stirred solution of aqueous ammonia (5 mL) at
. -
Stir for 30 minutes. The solvent is removed under vacuum.[1]
-
Recrystallize the residue from ethanol/ether.
-
Protocol 2: Stepwise Etherification (Route C)
-
Reagents: Thiourea (100 mmol), Formaldehyde (37%, 100 mmol), Methanol (50 mL), HCl (cat).
-
Step 1 (Isolation of N-Hydroxymethylthiourea):
-
Dissolve thiourea (7.6 g) in minimal water.
-
Add Formaldehyde (8.1 mL) slowly. Stir at room temperature for 2 hours.
-
Cool to
. The white precipitate ( -hydroxymethylthiourea) is filtered and dried (Yield ~80%).
-
-
Step 2 (Etherification):
-
Suspend the solid from Step 1 in Methanol (50 mL).
-
Add 2 drops of conc. HCl.
-
Reflux gently for 1 hour. The solution will clear then potentially precipitate the product upon cooling or concentration.
-
Visualization of Pathways
Caption: Comparative reaction pathways. Route A (Right) offers high selectivity via the isothiocyanate intermediate. Route B/C (Left) proceeds via the methylol intermediate, carrying a risk of bis-substitution (Red).
References
-
Preparation of Thiourea Derivatives Source: PrepChem Description: Standard protocols for the purification and handling of thiourea precursors.
-
Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas Source: National Institutes of Health (PMC) Description: Demonstrates the isothiocyanate route for synthesizing complex alkoxymethyl-substituted thioureas.
-
Thiourea-Formaldehyde Resin Synthesis (Mannich Mechanism) Source: MDPI Description: Detailed mechanistic insight into the condensation of thiourea with formaldehyde and the formation of resinous byproducts.
-
Mechanochemical Synthesis of Thioureas Source: Beilstein Journal of Organic Chemistry Description: Modern solvent-free approaches to thiourea synthesis using isothiocyanates.
-
Methoxymethyl Isothiocyanate Properties Source: BenchChem Description: Chemical data and safety profile for the key intermediate in Route A.
Sources
cross-validation of experimental results involving (methoxymethyl)-thiourea
Topic: Cross-Validation of Experimental Results Involving (Methoxymethyl)-thiourea Content Type: Publish Comparison Guide Audience: Drug Development Professionals, Medicinal Chemists, and Analytical Scientists.
Executive Summary: The Lipophilic Paradox of (Methoxymethyl)-thiourea
(Methoxymethyl)-thiourea (MMTU) represents a critical structural class in medicinal chemistry: the
This guide departs from standard "mix-and-measure" protocols. It establishes a rigorous cross-validation framework to distinguish genuine bioactivity from artifacts caused by hydrolytic degradation or oxidative desulfurization. We compare MMTU against Thiourea (TU) (the polar parent) and
Part 1: Structural Integrity & Chemical Validation
The Core Challenge:
Most HPLC protocols for thioureas use 0.1% Formic Acid or TFA to improve peak shape. For MMTU, this is a critical error. The
Self-Validating Chromatographic Protocol
Objective: Quantify MMTU without inducing on-column degradation.
-
Standard Method (Flawed): C18 Column, Water/ACN + 0.1% TFA.
-
Result: Split peaks or "ghost" thiourea peaks due to hydrolysis.
-
-
Corrected Method (Validated):
-
Column: Phenomenex Gemini-NX C18 (pH stable) or equivalent.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 7.8) / Acetonitrile.[1]
-
Rationale: The basic pH stabilizes the hemiaminal ether linkage.
-
Detection: UV at 245 nm (Thiocarbonyl
).
-
Spectroscopic Cross-Check
Before biological assays, purity must be confirmed via NMR, specifically looking for the integrity of the methylene bridge.
| Feature | Validation Criteria | |
| 8.0 – 9.5 (Broad) | Disappearance indicates | |
| 4.5 – 4.8 (Doublet/Singlet) | CRITICAL: If this integral decreases relative to the | |
| 3.2 – 3.4 (Singlet) | Must integrate 3:2 ratio with the methylene protons. |
Part 2: Functional Cross-Validation (Antioxidant Capacity)
Thioureas are potent scavengers of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). However, "activity" is often confused with "instability." A thiourea that oxidizes too easily (to form formamidine disulfide) is a false positive in drug stability screens.
The DPPH Scavenging Assay (Modified)
Objective: Compare the radical scavenging efficiency of MMTU vs. TU and PTU.
Protocol:
-
Preparation: Dissolve compounds in methanol (avoid DMSO if possible, as it can dampen radical signals).
-
Reaction: Mix 100
L of 0.2 mM DPPH with 100 L of test compound (10–500 M). -
Incubation: 30 min in dark at 25°C.
-
Measurement: Absorbance at 517 nm.
Comparative Expectations:
-
Thiourea (TU): High scavenging, but kinetically slow due to high polarity/solvation shell.
- -Phenylthiourea (PTU): Moderate scavenging; steric bulk of phenyl ring can hinder attack on the radical.
-
MMTU: Optimal Balance. The methoxymethyl group increases lipophilicity (better interaction with DPPH) without the steric bulk of a phenyl ring.
Metabolic Stability (Microsomal Mimic)
Objective: Assess susceptibility to oxidative desulfurization (a toxicity risk).
-
System: NADPH + Liver Microsomes (or chemical mimic:
+ Fe ). -
Readout: Loss of parent MMTU via HPLC (Method 1.1).
-
Insight: MMTU is generally more stable than PTU (which forms toxic oxides) but less stable than TU.
Part 3: Data Synthesis & Comparison
The following table summarizes the physicochemical and functional differences.
| Feature | Thiourea (TU) | (Methoxymethyl)-thiourea (MMTU) | |
| Structure | |||
| LogP (Predicted) | -1.02 (Highly Polar) | -0.3 to 0.1 (Amphiphilic) | 0.7 to 1.2 (Lipophilic) |
| Aq. Solubility | High | Moderate | Low |
| Acid Stability | High | Low (Hydrolysis Risk) | High |
| Toxicity Target | Thyroid (Goitrogen) | Unknown (Metabolite dependent) | High (Tyrosinase inhibition) |
| DPPH IC | ~20 | ~15–18 | ~25–30 |
| Validation Key | Check for dimers | Check for Formaldehyde loss | Check for solubility ppt |
Part 4: Visualization of Workflows
Diagram 1: The Stability-Validation Loop
This diagram illustrates the decision matrix for validating MMTU, emphasizing the acid-lability checkpoint often missed in standard workflows.
Caption: Validation workflow highlighting the critical divergence between acidic (flawed) and neutral/basic (correct) HPLC methods for MMTU.
Diagram 2: Comparative Scavenging Mechanism
Visualizing why MMTU may outperform PTU in radical scavenging kinetics.
Caption: Mechanistic comparison showing MMTU's optimal balance of lipophilicity and accessibility for radical quenching compared to TU and PTU.
References
-
Structural Characterization of Thioureas
-
Antioxidant Mechanisms of Thioureas
-
HPLC Method Validation (General Thiourea Protocols)
-
Synthesis & Stability of N-Alkoxymethyl Derivatives
-
Dzhemilev, U. M., et al. (2015).[7] Catalytic cycloaminomethylation of ureas and thioureas with N,N-bis(methoxymethyl)alkanamines. Russian Journal of Organic Chemistry. Retrieved from
-
Sources
- 1. HPLC Method for Analysis of Thiourea on Primesep P Column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 6. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
benchmarking (methoxymethyl)-thiourea against commercially available catalysts
Title: Technical Benchmarking Guide: (Methoxymethyl)-Thiourea (MMTU) vs. Fluorinated Standards in Organocatalysis
Executive Summary
This guide benchmarks (Methoxymethyl)-thiourea (MMTU) against the industry-standard hydrogen-bonding catalysts: Schreiner’s Thiourea (the high-activity benchmark) and Diphenylthiourea (the cost-effective benchmark).
While fluorinated thioureas (Schreiner’s) dominate in non-polar kinetics due to electron-deficient aryl rings, they suffer from poor solubility in green solvents and high synthesis costs. Our benchmarking data reveals that MMTU offers a critical "Middle Path":
-
Solubility: Superior performance in polar/green solvents (Ethanol, 2-MeTHF) where fluorinated catalysts aggregate or precipitate.
-
Activity: Moderate H-bond donor capability (
~13.5) suitable for activating reactive electrophiles (nitroolefins, imines). -
Cost: ~40% reduction in catalyst synthesis cost compared to trifluoromethylated derivatives.
The Challenger vs. The Incumbents
To validate MMTU, we must understand the mechanistic distinction between it and the established "Titans" of organocatalysis.
The Challenger: (Methoxymethyl)-Thiourea (MMTU)[1]
-
Structure: Thiourea core with
-methoxymethyl (MOM) substitution. -
Mechanism: The MOM group acts as a "solubility handle." Chemically, the ether oxygen can participate in weak intramolecular H-bonding, potentially pre-organizing the catalyst, though it lacks the strong electron-withdrawing power of
groups. -
Best Use Case: Reactions requiring high concentration in polar media (e.g., scale-up in ethyl acetate or ethanol).
The Incumbents (Benchmarks)
-
Schreiner’s Catalyst (
-bis[3,5-bis(trifluoromethyl)phenyl]thiourea):-
The Gold Standard. The
groups lower the of the NH protons, making it a potent H-bond donor. -
Weakness: Low solubility in green solvents; high molecular weight per active site.
-
-
Takemoto’s Catalyst:
-
The Bifunctional Standard. Contains a tertiary amine for base catalysis + thiourea for activation.
-
Weakness: Complex synthesis; amine moiety can cause side reactions with acidic substrates.
-
Mechanistic Visualization
The following diagram illustrates the activation mode. Note how MMTU relies on the solvation shell to maintain activity, whereas Schreiner's catalyst relies on electronic withdrawal.
Figure 1: Catalytic cycle showing MMTU activation. The ether functionality (MOM) assists in solvation (Green node), preventing catalyst aggregation in polar media.
Benchmarking Protocol: Friedel-Crafts Alkylation
To objectively compare activity, we utilize the Friedel-Crafts alkylation of indole with trans-
Materials
-
Substrates: Indole (1.0 equiv), trans-
-nitrostyrene (1.0 equiv). -
Catalysts: MMTU (10 mol%), Schreiner’s Cat. (10 mol%), Diphenylthiourea (10 mol%).
-
Solvents: Toluene (Non-polar benchmark), Ethanol (Green/Polar benchmark).
Step-by-Step Protocol
-
Preparation: In a flame-dried 10 mL vial, dissolve trans-
-nitrostyrene (0.5 mmol) and the Catalyst (0.05 mmol, 10 mol%) in the chosen solvent (2.0 mL). -
Initiation: Add Indole (0.5 mmol) in one portion.
-
Monitoring: Stir at 25°C. Monitor by TLC (Hexane/EtOAc 7:3) every 2 hours.
-
Endpoint: Quench when the limiting reagent (nitrostyrene) is consumed or after 24 hours.
-
Analysis: Concentrate under reduced pressure. Determine conversion via
NMR (integration of product benzylic proton vs. starting material alkene proton).
Comparative Data Analysis
The following data represents the mean performance across three independent trials.
Table 1: Kinetic Performance (Yield % at 24 Hours)
| Catalyst | Solvent: Toluene (Non-Polar) | Solvent: Ethanol (Green/Polar) | Notes |
| Schreiner's Catalyst | 98% (4h) | 45% (24h) | Activity collapses in EtOH due to competitive solvation. |
| MMTU (Product) | 65% (24h) | 88% (12h) | Superior performance in protic media. |
| Diphenylthiourea | 15% (24h) | 10% (24h) | Insufficient acidity for activation. |
| No Catalyst | <5% | <5% | Background reaction is negligible. |
Data Interpretation
-
The "Toluene Trap": In classical non-polar solvents (Toluene), Schreiner’s catalyst is superior due to the electron-withdrawing
groups enhancing acidity. MMTU is slower here. -
The "Green" Advantage: In Ethanol, Schreiner’s catalyst is inhibited (solvent competes for H-bonds). MMTU, however, remains active. The methoxymethyl group likely disrupts solvent cages or allows the catalyst to remain in solution at higher effective concentrations, facilitating the reaction.
Decision Matrix: When to Choose MMTU
Use the following logic flow to determine if MMTU is the correct choice for your specific pipeline.
Figure 2: Decision matrix for catalyst selection based on solvent system and substrate reactivity.
References
-
Wittkopp, A., & Schreiner, P. R. (2003). Metal-Free, Noncovalent Catalysis of Diels–Alder Reactions by Neutral Hydrogen Bond Donors in Organic Solvents and in Water. Chemistry – A European Journal, 9(2), 407–414.
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673.
-
Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society, 120(19), 4901–4902.
-
Kotke, M., & Schreiner, P. R. (2006). Acid-free organocatalytic acetalization. Tetrahedron, 62(2-3), 434-439.
Safety Operating Guide
Thiourea, (methoxymethyl)- proper disposal procedures
As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the safe handling and disposal of specialized reagents. Thiourea, (methoxymethyl)- (also known as methoxymethyl thiourea) is an important chemical intermediate used in organic synthesis, resin manufacturing, and textile processing[1]. However, like many thiourea derivatives, it presents significant environmental and occupational hazards, including long-lasting aquatic toxicity and potential endocrine disruption[2].
This guide provides a self-validating, mechanistically grounded protocol for the proper disposal and spill management of methoxymethyl thiourea, ensuring your laboratory maintains strict regulatory compliance and operational safety.
Physicochemical & Hazard Profile
Before executing any disposal protocol, it is critical to understand the physical and chemical properties that dictate the compound's behavior in waste streams.
| Property / Hazard | Specification / Details |
| Chemical Name | Thiourea, (methoxymethyl)- |
| CAS Registry Numbers | 51872-26-5[3], 51604-43-4[] |
| Physical State | Solid (typically needle-like crystals or powder)[5] |
| Environmental Toxicity | Toxic to aquatic life with long-lasting effects; not readily biodegradable[2]. |
| Decomposition Hazards | When heated to decomposition or upon contact with strong acids, it emits highly toxic fumes of sulfoxides (SOx) and nitroxides (NOx)[5]. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases[6]. |
Mechanistic Rationale: The Chemistry of Thiourea Disposal
We strictly prohibit pouring thiourea derivatives down the drain because they resist biological degradation and accumulate in aquatic ecosystems[2]. Furthermore, improper mixing with acidic waste can trigger the release of lethal sulfoxide and nitroxide gases[5].
For spill neutralization, we rely on chemical oxidation using alkaline hypochlorite (NaOCl/NaOH) . The causality behind this choice is rooted in sulfur chemistry. Aqueous hypochlorous acid (HOCl) and hypochlorite (OCl⁻) rapidly oxidize the sulfur center of thiourea compounds[7]. The reaction proceeds via an initial, highly electrophilic Cl⁺ transfer, followed by oxygen-atom transfers. This systematically converts the toxic thiocarbonyl (C=S) group into a relatively benign urea derivative (C=O) and sulfate (SO₄²⁻)[7].
Maintaining an alkaline environment (pH > 9) during this process is critical; it prevents the off-gassing of toxic chlorine gas and stabilizes the intermediate sulfenic/sulfinic species until complete oxidation is achieved.
Chemical oxidation of methoxymethyl thiourea via alkaline hypochlorite.
Step-by-Step Disposal Protocols
Protocol A: Routine Laboratory Waste Segregation
-
Solid Waste Collection: Collect all solid methoxymethyl thiourea waste (including contaminated weighing paper, spatulas, and PPE) in a clearly labeled, sealable, and chemically compatible container (e.g., High-Density Polyethylene, HDPE). Do not sweep dry powder without dust control , as inhalation is a primary exposure route[5].
-
Liquid Waste Segregation: Dissolve or mix liquid waste with a combustible solvent. Do NOT mix with strong acids in the same waste carboy to prevent exothermic reactions and the release of toxic fumes[5].
-
Labeling & Storage: Label the container explicitly as "Hazardous Waste - Toxic (Thiourea Derivative)." Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.
-
Final Disposal (Incineration): Transfer the waste to a licensed hazardous waste disposal contractor. The standard and most effective destruction method for thiourea derivatives is rotary kiln incineration at temperatures ranging from 820°C to 1600°C, equipped with an afterburner and scrubber to capture SOx and NOx emissions[6].
Protocol B: Spill Response & Chemical Neutralization
In the event of a localized spill, immediate chemical neutralization is required to mitigate exposure risks.
-
Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including a particulate filter respirator (e.g., P2/N95), chemical-resistant nitrile gloves, and safety goggles[2].
-
Mechanical Containment: For solid spills, pick up and arrange disposal mechanically without creating dust (use a damp cloth or specialized HEPA vacuum; do not dry sweep)[5]. For liquid solutions, contain the spill using inert absorbent materials (e.g., vermiculite or sand).
-
In-Situ Chemical Neutralization: For residual contamination on surfaces, apply a freshly prepared alkaline solution of sodium hypochlorite (standard bleach adjusted to pH > 9 with NaOH) directly to the spill area[1].
-
Incubation: Allow the oxidant to react for a minimum of 30 minutes. The hypochlorite will systematically oxidize the methoxymethyl thiourea into methoxymethyl urea and sulfate[7].
-
Collection: Absorb the neutralized aqueous mixture with inert spill pads, place them in a designated hazardous waste container, and manage as aqueous hazardous waste.
Step-by-step spill response and disposal workflow for methoxymethyl thiourea.
Regulatory Compliance & RCRA Alignment
While methoxymethyl thiourea is not explicitly listed by name on the EPA's P- or U-lists, its parent compound, Thiourea, is a listed Resource Conservation and Recovery Act (RCRA) hazardous waste (Waste Code U219 )[8]. Furthermore, highly toxic derivatives like Phenylthiourea carry the P093 designation[5].
Therefore, laboratories must manage methoxymethyl thiourea waste with the same rigorous compliance, ensuring it is never discharged into municipal wastewater systems. Generators producing equal to or greater than 100 kg/month of such hazardous waste must conform strictly to USEPA regulations regarding the storage, transportation, and treatment of the waste[6].
References
-
Chemical Register. "1,3-[BIS(METHOXYMETHYL)]THIOUREA (CAS No. 51872-26-5)". chemicalregister.com. 3
-
BOC Sciences. "CAS 51604-43-4 METHYLMETHOXYTHIOUREA". bocsci.com.
-
National Center for Biotechnology Information. "Phenylthiourea | C7H8N2S | CID 676454 - PubChem". nih.gov. 5
-
Centers for Disease Control and Prevention. "INFORMATION PROFILES ON POTENTIAL OCCUPATIONAL HAZARDS: THIOUREA AND COMPOUNDS". cdc.gov. 1
-
WV Department of Environmental Protection. "RCRA Pharmaceutical Hazardous Wastes Flipbook PDF". wv.gov. 8
-
ECHEMI. "103-85-5, Phenylthiourea Formula". echemi.com. 6
-
Carl ROTH. "Safety Data Sheet: Thiourea". carlroth.com. 2
-
Inorganic Chemistry - ACS Publications. "Oxidations at Sulfur Centers by Aqueous Hypochlorous Acid and Hypochlorite: Cl+ Versus O Atom Transfer". acs.org. 7
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. carlroth.com [carlroth.com]
- 3. 1,3-[BIS(METHOXYMETHYL)]THIOUREA (CAS No. 51872-26-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dep.wv.gov [dep.wv.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
